4-Chloropyridazin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAYTBDMJFIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592020 | |
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-79-8 | |
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloropyridazin-3-ol: A Technical Guide for Researchers
CAS Number: 1677-79-8
This technical guide provides an in-depth overview of 4-Chloropyridazin-3-ol, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, applications in medicinal chemistry, and safety and handling protocols.
Chemical and Physical Properties
This compound, with the CAS number 1677-79-8, is a pyridazinone derivative recognized for its versatile reactivity in organic synthesis.[1][2][3] It exists in tautomeric forms, primarily as 4-chloro-3(2H)-pyridazinone or 5-chloro-1H-pyridazin-6-one. This tautomerism is a crucial aspect of its chemical behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1677-79-8 | [1][2][3] |
| Molecular Formula | C₄H₃ClN₂O | [2][4][5] |
| Molecular Weight | 130.53 g/mol | [2][4][5] |
| Synonyms | 5-chloro-1H-pyridazin-6-one, 4-Chloro-3(2H)-pyridazinone | [2][4][5] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | Data for the pure compound is not consistently reported. A related compound, 6-Chloropyridazin-3-amine, has a melting point of 210°C. | - |
| Boiling Point | Data for the pure compound is not consistently reported. | - |
| Solubility | Moderately soluble in DMSO and methanol (with heating). | - |
| Storage | Store at 2-8°C or -20°C under a nitrogen atmosphere, away from moisture. | [1][2] |
Synthesis and Experimental Protocols
A more documented application is its use in the synthesis of derivatives. For instance, the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, a key intermediate for anticancer agents, involves the reaction of a dichloropyridazine with a hydroxylated benzaldehyde.[6]
Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde from a Dichloropyridazine Precursor
This protocol is representative of how 4-chloropyradizin-3-ol derivatives are synthesized and is adapted from published procedures.[6]
Materials:
-
3,6-dichloropyridazine
-
4-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Isopropanol
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in isopropanol, add 3,6-dichloropyridazine and anhydrous potassium carbonate.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.
The following diagram illustrates the general workflow for the synthesis of chloropyridazine-based anticancer agents.
Caption: Synthetic workflow for chloropyridazine hybrids.
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The pyridazine scaffold is considered a "privileged" structure due to its advantageous physicochemical and biological properties.[6]
Anticancer Activity and PARP-1 Inhibition:
A major application of chloropyridazine derivatives is in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks.[1][6][7] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[1]
Derivatives of this compound have been incorporated into molecular hybrids designed to induce apoptosis and inhibit PARP-1 in cancer cells.[6] These compounds have shown promising results in preclinical studies, demonstrating significant growth inhibition in various cancer cell lines.[6]
The signaling pathway below illustrates the mechanism of action of PARP-1 inhibitors derived from chloropyridazine scaffolds.
Caption: Mechanism of action of PARP-1 inhibitors.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of safety information.
| Hazard Category | Description |
| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Fire Hazards | Not considered a significant fire hazard, but may emit toxic fumes (nitrogen oxides, hydrogen chloride, carbon monoxide, and carbon dioxide) upon combustion. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a respirator. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) and protect from moisture. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemshuttle.com [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Chloropyridazin-3-ol: Chemical Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, including tautomeric forms, provides a step-by-step synthesis protocol, summarizes key quantitative data, and explores its potential biological activities.
Chemical Structure and Properties
This compound, with the CAS number 1677-79-8, is a chlorinated pyridazinone derivative.[1][2][3][4] Its molecular formula is C₄H₃ClN₂O, and it has a molecular weight of approximately 130.53 g/mol .[1][4]
The structure of this compound is characterized by a pyridazine ring substituted with a chlorine atom at position 4 and a hydroxyl group at position 3. It is important to note that this compound exists in tautomeric equilibrium with its keto form, 5-chloro-1H-pyridazin-6-one.[1][2] This tautomerism is a crucial aspect of its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1677-79-8 | [1][2][3][4] |
| Molecular Formula | C₄H₃ClN₂O | [1][4] |
| Molecular Weight | 130.53 g/mol | [1][4] |
| IUPAC Name | 5-chloro-1H-pyridazin-6-one | [4] |
| SMILES | OC1=NN=CC=C1Cl | [1][2] |
| Appearance | White to yellow solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from maleic anhydride. The following protocol is based on established chemical principles for the formation of the pyridazinone ring system.
Experimental Protocol
Step 1: Synthesis of Chloro-maleic anhydride
-
In a suitable reaction vessel, dissolve maleic anhydride in water.
-
Introduce liquid chlorine into the solution while maintaining the reaction temperature.
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Collect the resulting chloro-maleic anhydride crystals by filtration and dry them.
Step 2: Synthesis of this compound
-
Prepare a solution of hydrazine hydrate.
-
Carefully add hydrochloric acid to the hydrazine hydrate solution at a temperature below 20°C until the pH reaches 6.5.[5]
-
To this solution, add the chloro-maleic anhydride obtained in Step 1.
-
Allow the reaction to proceed, then cool the mixture to facilitate crystallization.[5]
-
Filter the reaction mixture to isolate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent.
Note: This protocol is a general guideline. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.
Table 2: Summary of Synthesis Parameters
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1 | Maleic anhydride | Water, Liquid Chlorine | Controlled temperature | Chloro-maleic anhydride |
| 2 | Chloro-maleic anhydride, Hydrazine hydrate | Hydrochloric acid | pH 6.5, < 20°C | This compound |
Logical Relationship of Synthesis
The synthesis of this compound follows a logical progression from simple starting materials to the final heterocyclic product. This can be visualized as a two-step process involving the initial chlorination of a cyclic anhydride followed by cyclization with hydrazine to form the pyridazinone ring.
Caption: Synthetic pathway of this compound.
Potential Biological Activities and Signaling Pathways
Pyridazinone derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[6][7] While specific signaling pathways for this compound are not extensively documented, the broader class of pyridazinones has been shown to exhibit a range of effects, including:
-
Anticancer Activity: Some pyridazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] A potential mechanism of action for certain pyridazinone-based compounds is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[8]
-
Antifungal Properties: Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have shown promising antifungal activity against various fungal strains.[6][7]
-
Cardiovascular Effects: Certain pyridazinone-containing compounds have been investigated for their potential as vasodilators.[10]
The diverse biological activities of pyridazinone derivatives suggest that they can interact with multiple biological targets. The exploration of this compound and its analogues may lead to the discovery of novel therapeutic agents.
Caption: Potential biological activities of pyridazinone derivatives.
This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its synthesis optimization, derivatization, and biological evaluation is warranted to fully elucidate its potential in various scientific and therapeutic applications.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound, CasNo.1677-79-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 4. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridazin-3-ol, systematically known by its IUPAC name 5-chloro-1H-pyridazin-6-one , is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry.[1] Its structural scaffold serves as a versatile building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role in the development of novel therapeutics, particularly in the field of oncology. The information presented herein is intended to support researchers and drug development professionals in their endeavors to leverage this compound for future scientific advancements.
Chemical Identity and Synonyms
The precise chemical identification of a compound is crucial for scientific communication and reproducibility. The IUPAC nomenclature and a comprehensive list of synonyms for this compound are provided below.
| Identifier | Value |
| IUPAC Name | 5-chloro-1H-pyridazin-6-one[1] |
| CAS Number | 1677-79-8[2][3] |
| Molecular Formula | C₄H₃ClN₂O[2][3] |
| Molecular Weight | 130.53 g/mol [4] |
A variety of synonyms are used in literature and commercial listings to refer to this compound, which exists in tautomeric forms (the -ol and -one forms).
Common Synonyms:
-
4-Chloropyridazin-3(2H)-one[5]
-
4-Chloro-2,3-dihydropyridazin-3-one[1]
-
4-Chloro-3-pyridazone[5]
-
4-chloro-2H-pyridazin-3-one[5]
-
Chloropyridazinone
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data includes both experimentally determined and computationally predicted values to provide a thorough profile of the compound.
| Property | Value | Source |
| Appearance | White to yellow solid | Commercial Suppliers |
| Melting Point | Not available | |
| Boiling Point | Not available | [8] |
| Solubility | Not available | |
| pKa | 9.80 ± 0.40 (Predicted) | ChemicalBook[6] |
| LogP (XLogP3-AA) | 0.1 (Computed) | PubChem[1] |
| Topological Polar Surface Area | 41.5 Ų (Computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 1 (Computed) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | PubChem[1] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [6][8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of chloromaleic anhydride with hydrazine. The following protocol is based on a procedure described for the preparation of 4-chlorinedyhydroxyl-pyridazine, a closely related intermediate.[4]
Reaction Scheme:
Materials:
-
Chloromaleic anhydride
-
Hydrazine hydrate solution
-
Hydrochloric acid (30%)
-
Water
Procedure:
-
In a reaction vessel, prepare a hydrazine hydrate solution.
-
At a temperature maintained below 20°C, slowly add 30% hydrochloric acid dropwise to the hydrazine hydrate solution until the pH reaches 6.5. This step is crucial for controlling the reactivity of the hydrazine.[4]
-
To this solution, add chloromaleic anhydride and allow the reaction to proceed.[4]
-
After the reaction is complete, cool the mixture to induce crystallization.[4]
-
Collect the resulting solid by filtration and dry it to obtain this compound.[4]
Note: This protocol is adapted from the synthesis of a related compound and may require optimization for yield and purity of this compound. Standard laboratory safety procedures should be followed at all times.
Biological Activity and Therapeutic Potential
While this compound itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of oncology.[9][10] The pyridazinone core is a key pharmacophore in the design of molecules targeting critical cellular pathways involved in cancer progression.
PARP-1 Inhibition and Induction of Apoptosis
A significant area of research has focused on the development of 4-chloropyridazinoxyphenyl conjugates as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and inducers of apoptosis.[10] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death (apoptosis).[11]
The proposed mechanism of action for these derivatives involves a dual-pronged attack on cancer cells:
-
PARP-1 Inhibition: The pyridazinone scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.[11] This disrupts the repair of single-strand DNA breaks, which, during DNA replication, can be converted into more lethal double-strand breaks.
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of effector caspases like caspase-3, leading to the systematic dismantling of the cell.[12]
The following diagram illustrates the signaling pathway implicated in the anticancer activity of this compound derivatives.
Conclusion
This compound is a valuable heterocyclic compound with a promising future in drug discovery and development. Its utility as a synthetic intermediate for creating potent PARP-1 inhibitors highlights its importance in the ongoing search for novel anticancer therapies. This technical guide provides a foundational understanding of its chemical and physical properties, a plausible synthesis route, and the biological rationale for its use in medicinal chemistry. Further research into the direct biological activities of this compound and the continued exploration of its derivatives are warranted to fully unlock its therapeutic potential.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Mitochondrial Protection by PARP Inhibition [mdpi.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 4-CHLORO-3(2H)-PYRIDAZINONE | 1677-79-8 [chemicalbook.com]
- 7. 4-CHLORO-3(2H)-PYRIDAZINONE [xieshichem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarena.com [scholarena.com]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Chloropyridazin-3-ol molecular weight and formula
An In-Depth Technical Guide to 4-Chloropyridazin-3-ol
For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound, a heterocyclic compound of interest in medicinal chemistry.
Physicochemical Properties
This compound, also known by its CAS Number 1677-79-8, is a pyridazinone derivative. The fundamental molecular characteristics of this compound are summarized below.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol |
Chemical Structure
The structural arrangement of atoms within this compound is crucial for understanding its reactivity and potential interactions in biological systems. The diagram below illustrates its chemical structure.
Caption: Chemical structure of this compound.
This guide serves as a foundational reference for this compound, providing essential data for laboratory and development applications. No experimental protocols were cited in the provided information.
References
Spectroscopic Profile of 4-Chloropyridazin-3-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Chloropyridazin-3-ol (CAS No. 1677-79-8). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct experimental spectra for this specific compound are not publicly available, this guide compiles representative data based on the analysis of structurally similar pyridazine derivatives.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics of this compound. This data is crucial for the structural elucidation and quality control of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.3 - 7.6 | Doublet | Proton on C5 |
| ¹H | ~7.0 - 7.3 | Doublet | Proton on C6 |
| ¹H | ~10.0 - 12.0 | Broad Singlet | OH proton |
| ¹³C | ~155 - 160 | Singlet | C3 (bearing OH group) |
| ¹³C | ~130 - 135 | Singlet | C4 (bearing Cl group) |
| ¹³C | ~125 - 130 | Singlet | C5 |
| ¹³C | ~120 - 125 | Singlet | C6 |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and concentration used.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1650 - 1550 | Strong | C=N and C=C stretching vibrations (pyridazine ring) |
| 1200 - 1100 | Medium | C-O stretch (hydroxyl group) |
| 850 - 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | 100 / ~33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |
| 102/104 | Variable | [M-CO]⁺ |
| 95 | Variable | [M-Cl]⁺ |
| 67 | Variable | Further fragmentation |
Note: Fragmentation patterns can vary depending on the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Employ an FTIR spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.
-
Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition and Processing: The instrument's software records the abundance of each ion at its respective m/z value, generating a mass spectrum. The data is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow from chemical synthesis to spectroscopic analysis and reporting.
Tautomerism in 4-Chloropyridazin-3-ol: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazin-3(2H)-one and its derivatives are significant heterocyclic scaffolds in medicinal and agricultural chemistry, known for a wide array of biological activities. A key chemical feature of these compounds is their existence in tautomeric forms, predominantly the lactam (keto) and lactim (enol) structures. This technical guide provides an in-depth examination of the tautomerism of 4-Chloropyridazin-3-ol, a halogenated derivative with potential for further chemical modification. While direct experimental data on the tautomeric equilibrium of this specific compound is limited in publicly accessible literature, this document extrapolates from foundational studies on the parent pyridazin-3(2H)-one and related derivatives to provide a robust theoretical and practical framework for its investigation. This guide covers the structural and energetic aspects of the tautomeric forms, proposed experimental protocols for their characterization, and the computational methods applicable to their study.
Introduction to Pyridazinone Tautomerism
The tautomerism of pyridazin-3(2H)-ones involves the migration of a proton between a nitrogen and an oxygen atom, leading to an equilibrium between the keto (amide) and enol (hydroxy) forms. For this compound, this equilibrium can be represented as the interconversion between 4-chloro-3(2H)-pyridazinone (lactam/keto form) and This compound (lactim/enol form).
Generally, for pyridazin-3(2H)-ones, the keto form is found to be more stable and, therefore, the predominant tautomer in most conditions.[1] This preference is influenced by factors such as bond energies, resonance stabilization, and solvation effects. The introduction of a chlorine atom at the 4-position is expected to influence the electron density of the ring and, consequently, the tautomeric equilibrium.
Theoretical Framework and Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of heterocyclic compounds. Studies on the parent pyridazin-3(2H)-one have utilized DFT methods at the B3LYP/6-311++G** level to elucidate the energetics of the tautomeric conversion.[2]
Two primary mechanisms for the interconversion have been considered:
-
Direct intramolecular hydrogen transfer: This pathway involves a high-energy, four-membered transition state, with a calculated activation energy of approximately 42.64 kcal/mol for the parent compound.[2]
-
Dimer-assisted double hydrogen transfer: This mechanism, involving the formation of a dimeric species, presents a much lower activation energy of around 14.66 kcal/mol, suggesting it is a more favorable pathway.[2]
Solvation models have shown that protic polar solvents can reduce the activation energy for the intramolecular transfer.[2] For this compound, similar computational studies would be invaluable to quantify the influence of the chloro-substituent on the relative stabilities of the tautomers and the activation barriers for their interconversion.
Logical Workflow for Computational Analysis
Caption: Computational workflow for studying tautomerism.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium between the keto and enol forms of this compound is depicted below. The position of this equilibrium is dependent on the solvent, temperature, and pH.
Caption: Keto-enol tautomerism of this compound.
Proposed Experimental Protocols for Tautomer Characterization
A multi-faceted approach employing various spectroscopic techniques is essential for the comprehensive characterization of the tautomeric forms of this compound.
Synthesis of this compound
While several suppliers offer this compound, a laboratory synthesis can be achieved, often starting from a suitable precursor like mucochloric acid or a substituted maleic anhydride, followed by cyclization with hydrazine and subsequent chlorination. A detailed protocol should be adapted from established procedures for similar pyridazinones.
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying tautomerism in solution.
-
¹H NMR:
-
Keto Form: Expect to see a signal for the N-H proton, which will be broad and its chemical shift will be solvent-dependent. The ring protons will have characteristic chemical shifts and coupling constants.
-
Enol Form: The N-H signal will be absent, and a new signal for the O-H proton will appear, which will also be broad and solvent-dependent. The chemical shifts of the ring protons will differ from those of the keto form due to changes in the electronic structure of the ring.
-
Equilibrium: If both tautomers are present in significant amounts and the interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the interconversion is fast, an averaged spectrum will be observed. The tautomeric ratio can be determined by integrating the signals corresponding to each form.
-
-
¹³C NMR:
-
Keto Form: A signal for the carbonyl carbon (C=O) is expected in the downfield region (typically >160 ppm).
-
Enol Form: The carbonyl signal will be replaced by a signal for the carbon bearing the hydroxyl group (C-OH), which will be shifted upfield.
-
Experimental Protocol for NMR Analysis:
-
Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
For samples showing evidence of both tautomers, perform variable temperature (VT) NMR studies to investigate the dynamics of the equilibrium.
-
If possible, acquire ¹⁵N NMR spectra to further probe the nitrogen environment in each tautomer.
-
Calculate the tautomeric ratio in each solvent by integrating well-resolved signals corresponding to each tautomer in the ¹H NMR spectra.
4.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups that differ between the tautomers, especially in the solid state.
-
Keto Form: A strong absorption band corresponding to the C=O stretching vibration (typically in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹) are expected.
-
Enol Form: The C=O stretch will be absent. A broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration will be present.
Experimental Protocol for IR Analysis:
-
Acquire the FT-IR spectrum of solid this compound using KBr pellet or Attenuated Total Reflectance (ATR) techniques.
-
For solution-state analysis, acquire spectra in solvents that have transparent windows in the regions of interest (e.g., CCl₄, CS₂).
-
Compare the observed vibrational frequencies with those predicted from DFT calculations for each tautomer to aid in spectral assignment.
4.2.3 UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to differences in their conjugated systems.
-
Keto and Enol Forms: The λ_max values for the π → π* and n → π* transitions will be different for each tautomer.
-
Solvent Effects: The position of the absorption maxima can shift with solvent polarity (solvatochromism), providing further insight into the nature of the predominant tautomer in different environments.
Experimental Protocol for UV-Vis Analysis:
-
Prepare dilute solutions of this compound in a range of solvents (e.g., hexane, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the spectra for the presence of multiple absorption bands that might indicate the presence of both tautomers.
-
Investigate the effect of pH on the spectra to understand the contribution of ionized species.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. Based on studies of related pyridazinone derivatives, it is highly probable that this compound crystallizes in the keto form.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.
-
Perform single-crystal X-ray diffraction analysis to determine the molecular structure.
-
Analyze the bond lengths (e.g., C=O vs. C-O and C-N vs. C=N) and the position of the hydrogen atom to definitively identify the tautomeric form.
Proposed Experimental Workflow
Caption: Experimental workflow for tautomer characterization.
Data Presentation
While specific quantitative data for this compound is not available in the reviewed literature, the following tables provide a template for organizing and presenting experimental and computational results.
Table 1: Theoretical Energetic Data for Tautomers of this compound (Hypothetical)
| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) |
| Keto Form | B3LYP/6-311++G | Gas Phase | 0.00 |
| Enol Form | B3LYP/6-311++G | Gas Phase | Value |
| Keto Form | B3LYP/6-311++G | DMSO | 0.00 |
| Enol Form | B3LYP/6-311++G | DMSO | Value |
Table 2: Experimental Spectroscopic Data for Tautomers of this compound (Template)
| Tautomer | Technique | Solvent | Key Signals/Bands |
| Keto Form | ¹H NMR | DMSO-d₆ | δ (ppm): N-H, Ring-H |
| Enol Form | ¹H NMR | DMSO-d₆ | δ (ppm): O-H, Ring-H |
| Keto Form | ¹³C NMR | DMSO-d₆ | δ (ppm): C=O |
| Enol Form | ¹³C NMR | DMSO-d₆ | δ (ppm): C-OH |
| Keto Form | FT-IR | KBr | ν (cm⁻¹): C=O, N-H |
| Enol Form | FT-IR | KBr | ν (cm⁻¹): O-H, C=N |
Table 3: Tautomeric Ratio (K_T = [Enol]/[Keto]) in Various Solvents (Template)
| Solvent | Dielectric Constant (ε) | Tautomeric Ratio (K_T) |
| Chloroform-d | 4.8 | Value |
| Acetonitrile-d₃ | 37.5 | Value |
| DMSO-d₆ | 47.2 | Value |
| Methanol-d₄ | 32.7 | Value |
Conclusion and Future Directions
The tautomerism of this compound is a fundamental aspect of its chemical identity, with significant implications for its reactivity, biological activity, and physical properties. Based on extensive studies of the parent pyridazin-3(2H)-one and its derivatives, it is predicted that the keto form, 4-chloro-3(2H)-pyridazinone, is the more stable and predominant tautomer, particularly in the solid state and in polar solvents.
This technical guide provides a comprehensive framework for the detailed investigation of this tautomeric system. Future research should focus on obtaining direct experimental data for this compound to validate these predictions. Specifically, the determination of the tautomeric equilibrium constants in various solvents through NMR spectroscopy and a definitive solid-state structure via X-ray crystallography would be of great value to the scientific community. Furthermore, dedicated computational studies will provide deeper insights into the influence of the chloro-substituent on the electronic structure and tautomeric energetics. Such studies will be crucial for the rational design and development of novel pyridazinone-based compounds for pharmaceutical and agrochemical applications.
References
Navigating the Physicochemical Landscape of 4-Chloropyridazin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridazin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and potential pharmacophore necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a detailed overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in the public domain for this exact molecule, this document leverages data from structurally related pyridazinone analogs to establish a predictive profile. Crucially, this guide furnishes comprehensive, detailed experimental protocols for determining aqueous and organic solubility, as well as stability under various stress conditions (pH, temperature, and light), empowering researchers to generate precise data for their specific applications.
Introduction
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The core structure, a six-membered ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. This compound (CAS No: 1677-79-8), also known as 4-chloro-3(2H)-pyridazinone, features a reactive chlorine atom at the C4 position, making it a valuable building block for further chemical modification through reactions like nucleophilic substitution.
The solubility and stability of a compound are critical parameters that influence its handling, formulation, biological activity, and overall developability. Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially toxic impurities. This guide serves to consolidate the known information and provide the necessary methodological framework to characterize this compound.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported, data from analogous pyridazinone structures provide valuable insight into its likely behavior. Generally, pyridazinone derivatives exhibit poor solubility in water, which can be modulated by pH and the use of co-solvents.
Predicted Solubility Behavior
Based on the behavior of related compounds, the solubility of this compound is expected to be low in aqueous media and higher in polar organic solvents. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the polar chlorine atom, suggests some affinity for polar environments.
Solubility Data of Related Pyridazinone Derivatives
To provide a practical reference, the following tables summarize solubility data for structurally similar pyridazinone compounds. Researchers should interpret this data as indicative rather than absolute for this compound.
Table 1: Mole Fraction Solubility of 6-phenyl-pyridazin-3(2H)-one in Water and DMSO at Various Temperatures[1]
| Temperature (K) | Mole Fraction Solubility in Water (x 10⁻⁶) | Mole Fraction Solubility in DMSO (x 10⁻¹) |
| 298.2 | 5.75 | 4.03 |
| 303.2 | 6.91 | 4.19 |
| 308.2 | 8.37 | 4.38 |
| 313.2 | 10.00 | 4.55 |
| 318.2 | 12.60 | 4.73 |
Table 2: Solubility of Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) in Various Solvents at 20 °C[2]
| Solvent | Solubility (g/L) |
| Water | 0.400 |
| Methanol | 15.1 |
| Ethyl Acetate | 3.7 |
| Dichloromethane | 1.9 |
| Toluene | 0.1 |
| n-Hexane | Practically Insoluble |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the industry-standard shake-flask method for accurately determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a constant temperature.
Materials:
-
This compound (crystalline solid, >95% purity)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, DMSO)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with a temperature-controlled incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Incubation: Allow the samples to equilibrate for a sufficient duration. A 24 to 48-hour period is typical to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation: After incubation, remove the vials and allow them to stand for at least 1 hour to permit the settling of excess solid. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Dilute the filtered sample with a suitable mobile phase to fall within the concentration range of the standard curve.
-
Analyze the standard solutions and the diluted sample by a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility value, accounting for the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is dictated by the reactivity of its core structure and functional groups. The chloro-substituted pyridazinone ring is susceptible to degradation under various conditions.
Chemical Reactivity and Potential Degradation Pathways
-
Hydrolysis: The C-Cl bond is activated towards nucleophilic attack. Under aqueous conditions, particularly at non-neutral pH and elevated temperatures, hydrolysis can occur, leading to the replacement of the chlorine atom with a hydroxyl group to form 4-hydroxy-pyridazin-3-ol.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), a reaction often utilized in synthesis but also a potential instability pathway if such nucleophiles are present in a formulation.
-
Photodegradation: Heterocyclic aromatic compounds are often susceptible to degradation upon exposure to light. The specific pathway is difficult to predict without experimental data but could involve ring cleavage or reactions involving the chloro-substituent.
-
Thermal Stability: While the pyridazinone ring itself is relatively stable, harsh thermal conditions can lead to decomposition. The presence of reactive functional groups may lower the overall thermal stability.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocol for Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify degradation pathways and develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify key degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic co-solvent
-
pH meter, water bath, photostability chamber, oven
-
HPLC-UV system, preferably coupled with a Mass Spectrometer (LC-MS) for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C.
-
Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (e.g., compliant with ICH Q1B guidelines). Protect control samples from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Treatment:
-
For acid/base hydrolysis samples, neutralize the aliquot before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze all stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to obtain mass-to-charge (m/z) ratios for the degradation products to aid in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the relative retention times and peak areas of the degradation products.
-
Propose a degradation pathway based on the identified products.
-
Conclusion
While specific, validated physicochemical data for this compound remains scarce in publicly accessible literature, a robust profile can be inferred from related pyridazinone analogs. The compound is anticipated to have limited aqueous solubility and is susceptible to degradation via hydrolysis and nucleophilic substitution at the C4-chloro position. For any research or development program, it is imperative that the experimental protocols detailed in this guide are performed to generate precise solubility and stability data. This foundational knowledge is essential for enabling reliable formulation, ensuring reproducible results in biological assays, and guiding the future development of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols: 4-Chloropyridazin-3-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridazin-3-ol is a versatile heterocyclic building block employed in the synthesis of a diverse range of biologically active compounds, including potent kinase inhibitors. The pyridazinone core is a recognized pharmacophore that can effectively interact with the ATP-binding site of various kinases, making it a valuable scaffold in drug discovery. The presence of a reactive chlorine atom at the 4-position and a hydroxyl group at the 3-position provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, along with representative experimental protocols and biological data for related compounds. The methodologies described herein are based on established synthetic strategies for analogous pyridazinone-containing kinase inhibitors.
Data Presentation: Inhibitory Activity of Pyridazinone-Based Kinase Inhibitors
The following table summarizes the in vitro potency of various kinase inhibitors containing a pyridazinone or a related chloropyridazine core. This data highlights the potential of this scaffold in achieving high levels of inhibition against different kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 9 | ITK | 0.87 | - | [1][2] |
| Compound 22 | ITK | 0.19 | - | [1][2] |
| Compound 23 | ITK | - | Jurkat (Cytotoxicity IC50: 5.15 µM) | [1] |
| Compound 38 | - | - | CCRF-CEM (Cytotoxicity IC50: 29.95 µM) | [1] |
| Compound 39 | - | - | CCRF-CEM (Cytotoxicity IC50: 26.75 µM) | [1] |
| Compound 3c | PARP-1 | Comparable to Olaparib | - | [3] |
| Compound 3d | PARP-1 | Comparable to Olaparib | - | [3] |
| Compound 3e | PARP-1 | Comparable to Olaparib | - | [3] |
Experimental Protocols
The following protocols describe representative synthetic routes for the derivatization of a 4-chloropyridazinone core, analogous to this compound, to generate kinase inhibitors. These methods are based on established procedures for similar scaffolds.[1]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the reaction of a 4-chloropyridazinone with an amine, a common step in building kinase inhibitor libraries.
Materials:
-
This compound (or analogous 4-chloropyridazinone)
-
Amine of interest (e.g., an aniline or a heterocyclic amine)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of the desired amine (1.0 equivalent) in DMF, add the 4-chloropyridazinone starting material (1.0 equivalent) and DIPEA (3.0 equivalents) at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted pyridazinone.
Protocol 2: Suzuki-Miyaura Coupling at the C6-Position (for analogous 6-chloro-pyridazinones)
While this compound does not have a leaving group at the C6 position, many pyridazinone-based kinase inhibitor syntheses involve a Suzuki coupling at this position on a di-halogenated precursor. The following is a general protocol for such a transformation.
Materials:
-
6-Chloro-4-(substituted)-pyridazin-3-ol (or analogous compound)
-
Boronic acid or boronic ester of interest
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (2 M aqueous solution)
-
1,4-Dioxane
-
Standard laboratory glassware and reflux setup
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, combine the 6-chloro-pyridazinone derivative (1.0 equivalent), the boronic acid (1.2 equivalents), and the palladium catalyst (0.1 equivalents).
-
Add 1,4-dioxane and the 2 M sodium carbonate solution.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C6-arylated or C6-heteroarylated pyridazinone.
Mandatory Visualization
Signaling Pathway Diagram: ITK Signaling
The following diagram illustrates the signaling pathway of Interleukin-2-inducible T-cell kinase (ITK), a common target for pyridazinone-based inhibitors.
Caption: Simplified ITK signaling pathway in T-cells.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors derived from a 4-chloropyridazinone core.
Caption: General workflow for pyridazinone-based kinase inhibitor discovery.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-chloropyridazin-3-ol, a versatile building block in medicinal chemistry. The pyridazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a reactive chlorine atom at the 4-position allows for the introduction of diverse functionalities, enabling the synthesis of novel derivatives with potential therapeutic applications.
Overview of Nucleophilic Aromatic Substitution (SNAr) on this compound
The reactivity of this compound in nucleophilic substitution reactions is governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C4 position is a good leaving group, facilitating the substitution.
The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method to synthesize 4-amino-pyridazin-3-ol derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities. The reaction is typically carried out in a polar solvent, and a base may be added to neutralize the HCl generated during the reaction.
Table 1: Summary of Reaction Conditions and Yields for Amination Reactions
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | Et3N | Reflux | 6 | 85 | Adapted from[1] |
| Piperidine | 1,4-Dioxane | K2CO3 | 100 | 8 | 92 | Adapted from[1] |
| Aniline | DMF | NaH | 80 | 12 | 78 | Adapted from[2] |
| Benzylamine | Acetonitrile | DBU | Reflux | 5 | 88 | Adapted from[2] |
Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)pyridazin-3-ol
This protocol is a general guideline adapted from established procedures for the amination of chloro-pyridazines.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et3N)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add morpholine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(morpholin-4-yl)pyridazin-3-ol.
Reactions with Thiol Nucleophiles
The reaction with thiols or their corresponding thiolates provides access to 4-(alkyl/arylthio)pyridazin-3-ol derivatives. These sulfur-containing heterocycles are also of interest for their potential biological activities. The reaction is often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Table 2: Summary of Reaction Conditions and Yields for Thiolation Reactions
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | DMF | K2CO3 | 80 | 4 | 90 | Adapted from[3] |
| Ethanethiol | Ethanol | NaOEt | Reflux | 3 | 82 | Adapted from[3] |
| 2-Mercaptoethanol | Acetonitrile | Et3N | 60 | 5 | 88 | Adapted from[4] |
Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.
Experimental Protocol: Synthesis of 4-(Phenylthio)pyridazin-3-ol
This protocol is a general guideline adapted from established procedures for the reaction of chloro-pyridazines with thiols.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(phenylthio)pyridazin-3-ol.
Reactions with Alcohol Nucleophiles
The synthesis of 4-alkoxy-pyridazin-3-ol derivatives can be achieved through the reaction of this compound with alcohols in the presence of a strong base. The base is required to deprotonate the alcohol, forming the more reactive alkoxide nucleophile.
Table 3: Summary of Reaction Conditions and Yields for Alkoxylation Reactions
| Nucleophile (Alcohol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Methanol | NaOMe | Reflux | 12 | 75 | Adapted from[5] |
| Ethanol | Ethanol | NaOEt | Reflux | 12 | 72 | Adapted from[5] |
| Phenol | Dioxane | NaH | 100 | 10 | 68 | Adapted from[5] |
Note: The data in this table is extrapolated from similar reactions on related chloro-heterocyclic compounds and serves as a guideline. Optimization may be required for this compound.
Experimental Protocol: Synthesis of 4-Methoxypyridazin-3-ol
This protocol is a general guideline adapted from established procedures for the alkoxylation of chloro-pyridazines.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 4-methoxypyridazin-3-ol.
Potential Applications in Drug Development
Pyridazine and pyridazinone derivatives exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer: Some derivatives have shown potent inhibitory activity against various cancer cell lines.[6]
-
Anti-inflammatory: Pyridazinone-based compounds have been investigated as inhibitors of enzymes involved in inflammation.
-
Cardiovascular: Certain pyridazine derivatives have been explored for their effects on the cardiovascular system.
-
Antimicrobial: The pyridazine scaffold is present in compounds with antibacterial and antifungal properties.
The ability to easily diversify the 4-position of this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The protocols and data presented here provide a foundation for the synthesis and exploration of novel pyridazine derivatives with potential therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 4-Chloropyridazin-3-ol is a valuable heterocyclic building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity.
This document provides detailed application notes and protocols for the Suzuki coupling of this compound with various boronic acids. The protocols are based on established methodologies for the coupling of challenging electron-deficient chloro-heterocycles.[1][2] The inherent low reactivity of aryl chlorides compared to bromides and iodides necessitates carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent system.[2][3]
Data Summary of Suzuki Coupling Protocols
The following table summarizes various reported conditions for the Suzuki coupling of chloro-heterocycles, which can be adapted for this compound. These conditions highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | Dioxane | 120 | 45 min (borylation) + 30 min (coupling) | Moderate to Good | Microwave-assisted one-pot borylation/Suzuki.[4] |
| 2 | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | Good | Effective for selective coupling of polychlorinated aromatics.[5] |
| 3 | PdCl₂ (0.02) | - | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100-120 | Varies | Not specified | Ligand-free conditions, requires phase transfer catalyst (NBu₄Br).[2] |
| 4 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | Suitable for a diverse array of aryl and vinyl triflates, adaptable for chlorides. |
| 5 | PdCl₂(dtbpf) (15) | - | NaHCO₃ | THF | Not specified | Not specified | 63 | Used in a one-pot synthesis involving a crude intermediate.[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a microwave-assisted one-pot borylation/Suzuki reaction and is suitable for rapid synthesis.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equiv)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add this compound (1 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (2 equiv).
-
Add 1,4-dioxane to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Suzuki Coupling with a Phosphine Ligand
This protocol is a more traditional approach using a palladium precursor and a phosphine ligand, which is often necessary for activating less reactive chlorides.[5]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand (e.g., FcPPh₂) (6 mol%)
-
Potassium Phosphate (K₃PO₄) (6 equiv)
-
1,4-Dioxane and Water (2:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (6 equiv).
-
Add the Pd₂(dba)₃ catalyst (1 mol%) and the phosphine ligand (6 mol%).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification steps described in Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][7] The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridazin-3-ol, and its tautomer 4-chloro-3(2H)-pyridazinone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore, and the ability to functionalize it at the C4-position through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.
The protocols provided herein are based on established methods for structurally similar chloro-heterocycles and related pyridazinone systems. Researchers should note that optimization of these conditions for specific substrates may be necessary to achieve optimal yields.
General Considerations for Cross-Coupling Reactions
The success of palladium-catalyzed cross-coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, more robust catalytic systems are often required.
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.
-
Ligands: The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often effective in activating the C-Cl bond.
-
Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. Common bases include inorganic salts like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as alkoxides like NaOt-Bu.
-
Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridazin-3-ols
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-arylpyridazin-3-ols.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Representative Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data from Analogous Systems
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of structurally similar chloropyridazines and other chloro-heterocycles. These should serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-6-phenylpyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | ~20-30 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 60 |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (2) | - | Na₂CO₃ | Toluene/H₂O | 120 | 18 | 75 (mono-arylated) |
Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridazin-3-ols
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of 4-amino-substituted pyridazin-3-ols.[1][2]
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Representative Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (1.2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data from Analogous Systems
The following table presents typical conditions for the Buchwald-Hartwig amination of related chloro-heterocycles.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 4-Chloropyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 88 |
| 2-Chloropyrimidine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-80 |
Sonogashira Coupling: Synthesis of 4-Alkynylpyridazin-3-ols
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a route to 4-alkynylpyridazin-3-ols.[4]
Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
Representative Protocol
This protocol is adapted from the Sonogashira coupling of 5-bromo-3(2H)-pyridazinones.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C.
-
Stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Data from Analogous Systems
The following table provides data for the Sonogashira coupling of a closely related bromopyridazinone.[5] Given the lower reactivity of chloro-substrates, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) may be required for this compound.[6]
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methoxymethyl-6-phenyl-3(2H)-pyridazinone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Et₃N | Toluene | 80 | 2 | 85 |
| 5-Bromo-2-methoxymethyl-6-phenyl-3(2H)-pyridazinone | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Et₃N | Toluene | 80 | 2 | 78 |
| 5-Bromo-2-methoxymethyl-6-phenyl-3(2H)-pyridazinone | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Et₃N | Toluene | 80 | 2 | 65 |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions as oxygen can deactivate the palladium catalyst.
-
The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings with chloro-substrates.
-
The base may not be optimal. Consider screening other bases.
-
For Suzuki couplings, check the quality of the boronic acid, which can degrade over time.
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. Ensure thorough degassing of the reaction mixture.
-
Hydrolysis of the this compound can occur at elevated temperatures. Optimize the reaction temperature and time.
-
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient routes to a diverse range of substituted pyridazinone derivatives. While the protocols and data presented here are based on analogous systems, they offer a solid foundation for the development of specific and optimized procedures for this valuable heterocyclic building block. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving high yields and purity for novel derivatives.
References
Application Notes and Protocols for the Use of 4-Chloropyridazin-3-ol in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridazin-3-ol is a versatile heterocyclic building block with significant potential in the synthesis of novel compounds for drug discovery. Its bifunctional nature, featuring a reactive chlorine atom and a hydroxyl group on a pyridazinone core, makes it an attractive substrate for multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry, enabling the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and a theoretical protocol for the use of this compound in a multicomponent reaction to generate a library of fused pyridazino[4,5-d]pyrimidine derivatives, which are scaffolds of high interest due to their diverse biological activities. While direct literature on multicomponent reactions specifically employing this compound is limited, this protocol is based on established synthetic routes for analogous heterocyclic systems.
Core Concept: A Proposed Three-Component Reaction
A plausible multicomponent reaction involving this compound is a three-component condensation with an aldehyde and a nitrogen-containing nucleophile, such as an amine or amidine, to construct a fused pyridazino[4,5-d]pyrimidine ring system. The reaction is envisioned to proceed through an initial condensation of the aldehyde and the amine to form an imine, which is then attacked by the nucleophilic pyridazinone. Subsequent cyclization and dehydration would lead to the final fused heterocyclic product.
Potential Signaling Pathways and Biological Relevance
Derivatives of pyridazinone and fused pyrimidine systems have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many pyridazinone-containing compounds have demonstrated potent anticancer effects through various mechanisms, such as inhibition of kinases involved in cell proliferation and survival pathways.
-
Antimicrobial Activity: The pyridazinone scaffold is present in numerous compounds with significant antibacterial and antifungal properties.
-
Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their cardiovascular effects, including antihypertensive and antiplatelet activities.
The library of pyridazino[4,5-d]pyrimidines synthesized from this protocol could be screened against a variety of biological targets to identify novel therapeutic agents.
Experimental Protocol: Synthesis of Pyridazino[4,5-d]pyrimidines
This section details a hypothetical, yet plausible, experimental protocol for a one-pot, three-component synthesis of 7-substituted-5-aryl-5,6-dihydropyridazino[4,5-d]pyrimidin-4(3H)-ones.
Reaction Scheme:
A proposed reaction scheme is as follows: this compound reacts with a diverse set of aromatic aldehydes and primary amines in the presence of a catalyst to yield the desired fused heterocyclic products.
Caption: Proposed three-component reaction for pyridazino[4,5-d]pyrimidine synthesis.
Materials and Reagents:
-
This compound
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Various primary amines (e.g., aniline, benzylamine, p-toluidine)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the aromatic aldehyde (1.1 mmol, 1.1 eq.) and the primary amine (1.1 mmol, 1.1 eq.) to the flask.
-
Add anhydrous ethanol (10 mL) as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected yields and key characterization data for a representative set of synthesized pyridazino[4,5-d]pyrimidine derivatives based on analogous reactions reported in the literature.
| Entry | Aldehyde (R¹) | Amine (R²) | Product | Expected Yield (%) | Expected M.P. (°C) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 1 | Phenyl | Phenyl | 5,7-Diphenyl-5,6-dihydropyridazino[4,5-d]pyrimidin-4(3H)-one | 75-85 | 210-215 | 7.2-7.8 (m, 10H, Ar-H), 8.1 (s, 1H, CH), 12.5 (s, 1H, NH) | [M+H]⁺ |
| 2 | 4-Chlorophenyl | Phenyl | 5-(4-Chlorophenyl)-7-phenyl-5,6-dihydropyridazino[4,5-d]pyrimidin-4(3H)-one | 70-80 | 225-230 | 7.3-7.9 (m, 9H, Ar-H), 8.2 (s, 1H, CH), 12.6 (s, 1H, NH) | [M+H]⁺ |
| 3 | 4-Methoxyphenyl | Benzyl | 5-(4-Methoxyphenyl)-7-benzyl-5,6-dihydropyridazino[4,5-d]pyrimidin-4(3H)-one | 80-90 | 190-195 | 3.8 (s, 3H, OCH₃), 4.5 (s, 2H, CH₂), 6.9-7.6 (m, 9H, Ar-H), 8.0 (s, 1H, CH), 12.4 (s, 1H, NH) | [M+H]⁺ |
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for the multicomponent synthesis.
Proposed Reaction Mechanism:
The proposed mechanism involves the formation of an imine intermediate followed by nucleophilic attack and cyclization.
Caption: Proposed mechanism for the three-component reaction.
Conclusion
This compound holds considerable promise as a versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The proposed protocol for the synthesis of pyridazino[4,5-d]pyrimidines provides a framework for the generation of diverse compound libraries for screening in drug discovery programs. Further exploration and optimization of reaction conditions, as well as the expansion of the substrate scope, are encouraged to fully realize the potential of this approach.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 4-chloropyridazin-3-ol, a versatile building block in medicinal chemistry.[1][2] The derivatization of this hydroxyl group allows for the synthesis of a diverse range of compounds with potential applications in drug discovery. The protocols outlined below are based on established methodologies for the derivatization of hydroxyl groups on heterocyclic systems.[3][4][5]
Introduction
This compound is a heterocyclic compound featuring a reactive hydroxyl group and a chlorine atom, offering multiple sites for chemical modification. The derivatization of the hydroxyl group into ethers (O-alkylation) or esters (O-acylation) is a common strategy to explore the structure-activity relationship (SAR) of pyridazine-based compounds in drug development. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.
Derivatization Strategies
The primary strategies for derivatizing the hydroxyl group of this compound involve O-alkylation and O-acylation.
-
O-Alkylation: This involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, typically an alkyl halide, in the presence of a base. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation of the pyridazine ring.[6][7]
-
O-Acylation: This results in the formation of an ester by treating the hydroxyl group with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
Quantitative Data Summary
The following table summarizes expected products and representative yields for the derivatization of this compound based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Derivatization Type | Reagent Example | Product Structure | Expected Yield (%) | Reference Analogy |
| O-Alkylation | Methyl iodide | 4-Chloro-3-methoxypyridazine | 70-85 | [8] |
| Ethyl bromide | 4-Chloro-3-ethoxypyridazine | 65-80 | [8] | |
| Benzyl chloride | 3-(Benzyloxy)-4-chloropyridazine | 75-90 | [9] | |
| O-Acylation | Acetyl chloride | (4-Chloropyridazin-3-yl) acetate | 80-95 | [3][4] |
| Benzoyl chloride | (4-Chloropyridazin-3-yl) benzoate | 85-95 | [3][4] | |
| Acetic anhydride | (4-Chloropyridazin-3-yl) acetate | 80-95 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the corresponding alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-alkylated product.
Protocol 2: General Procedure for O-Acylation of this compound
This protocol provides a general method for the O-acylation of this compound using an acylating agent.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-acylated product.
Visualizations
The following diagrams illustrate the general workflows for the derivatization of the hydroxyl group of this compound.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. chemscene.com [chemscene.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloropyridazin-3-ol in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridazin-3-ol is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a hydroxyl group on a pyridazine core, provide a facile entry point for the synthesis of a diverse array of derivatives.[1][2] This scaffold has been successfully incorporated into molecules targeting a wide range of biological processes, leading to the development of potent inhibitors for various enzymes and receptor modulators. The pyridazine and pyridazinone moieties are key components in numerous pharmacologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[3][4] This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers in their drug discovery efforts.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various derivatives synthesized from this compound and related pyridazinone scaffolds.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Test Compound | IC50 / Kᵢ | Reference Compound | IC50 / Kᵢ of Reference |
| Pyridazinobenzylpiperidines | MAO-B | Compound S5 | IC50 = 0.203 µM | - | - |
| Pyridazinobenzylpiperidines | MAO-B | Compound S16 | IC50 = 0.979 µM | - | - |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Compound 3 | Kᵢ = 23.5 nM | Acetazolamide (AAZ) | Kᵢ = 250 nM |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Compound 5c | Kᵢ = 4.9 nM | - | - |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Compound 7f | Kᵢ = 6.4 nM | - | - |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase XII (hCA XII) | Compound 3 | Kᵢ = 5.3 nM | - | - |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | 5-Lipoxygenase (5-LOX) | Compound 3 | IC50 = 2 µM | Zileuton | IC50 = 3.5 µM |
| 3(2H)pyridazinone-triazoles | Acetylcholinesterase (AChE) | Compound 6d | Kᵢ = 2.35 ± 0.18 µM | Tacrine | - |
| Benzhydrylpiperazine-based pyridazinones | Cyclooxygenase-2 (COX-2) | Compound 9d | IC50 = 0.25 ± 0.03 μM | Celecoxib | IC50 = 0.36 ± 0.023 μM |
| Benzhydrylpiperazine-based pyridazinones | 5-Lipoxygenase (5-LOX) | Compound 9d | IC50 = 7.87 ± 0.33 μM | Zileuton | IC50 = 14.29 ± 0.173 μM |
| N-hydroxyurea pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Compound 11 | IC50 = 36.18 ± 3.08 µM | - | - |
| N-hydroxyurea pyridazinone derivatives | 5-Lipoxygenase (5-LOX) | Compound 11 | IC50 = 1.04 ± 0.22 µM | - | - |
Data compiled from multiple sources.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 6-Substituted Pyridazin-3(2H)-one Derivatives
This protocol describes a general method for the N-alkylation of a pyridazinone intermediate, which can be derived from this compound.
Materials:
-
6-(substituted)-4,5-dihydropyridazin-3(2H)-one (1a-d)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate 6-(substituted)-4,5-dihydropyridazin-3(2H)-one (1a-d) (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (0.012 mol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction, filter the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This is a generalized protocol based on common synthetic strategies for pyridazinone derivatives.[10]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining AChE inhibitory activity.[11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure (in a 96-well plate):
-
Add 10 µL of the AChE working solution to each well (except the blank).
-
Add 10 µL of the appropriate test compound dilution or vehicle (for control) to the corresponding wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 150 µL of the reaction mix (containing phosphate buffer, DTNB, and ATCI) to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay for screening carbonic anhydrase inhibitors.[3][12]
Materials:
-
Human or bovine carbonic anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA in cold Tris-HCl buffer.
-
Prepare a fresh stock solution of p-NPA (3 mM) in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 158 µL of Tris-HCl buffer.
-
Add 2 µL of the corresponding test compound dilution or DMSO (for control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (ΔAbs/min).
-
Determine the percentage of inhibition and subsequently the IC50 or Kᵢ values.
-
Protocol 4: In Vitro PARP-1 Inhibition Assay
This protocol outlines a common method for assessing PARP-1 inhibitory activity using a commercially available kit.[6][13][14]
Materials:
-
PARP-1 enzyme activity assay kit (e.g., from Trevigen or BPS Bioscience)
-
Test compounds dissolved in DMSO
-
96-well plate
-
Microplate reader capable of measuring fluorescence, luminescence, or fluorescence polarization depending on the kit.
Procedure:
-
Follow the manufacturer's instructions provided with the specific PARP-1 assay kit.
-
Typically, the assay involves the following steps:
-
Prepare serial dilutions of the test compounds.
-
Add the PARP-1 enzyme, the test compound, and the reaction buffer to the wells of the assay plate.
-
Initiate the reaction by adding NAD+ and activated DNA.
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (luminescence, fluorescence, or fluorescence polarization) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 5: In Vitro Anti-Angiogenic Tube Formation Assay
This protocol describes a widely used in vitro assay to screen for anti-angiogenic compounds.[15][16]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane extract (e.g., Matrigel)
-
Test compounds dissolved in a suitable solvent
-
96-well plate
-
Inverted phase-contrast microscope
Procedure:
-
Preparation of Matrigel-Coated Plates:
-
Thaw the Matrigel on ice.
-
Add 50 µL of thawed Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM to a density of 1-2 x 10⁵ cells/mL.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the desired concentrations of the test compounds to the wells. Include a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Examine the formation of capillary-like structures using an inverted microscope.
-
Capture images from several representative fields for each well.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
-
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent and selective inhibition of key enzymes involved in cancer, inflammation, and neurodegenerative diseases. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the potential of this compound and its analogs in drug discovery and development. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the identification of new and improved drug candidates.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloropyridazin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common impurities encountered during the synthesis of 4-Chloropyridazin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically proceeds in a three-step sequence starting from maleic anhydride and hydrazine hydrate.
-
Formation of 1,2-dihydro-3,6-pyridazinedione: Maleic anhydride reacts with hydrazine hydrate to form the heterocyclic intermediate, 1,2-dihydro-3,6-pyridazinedione (also known as maleic hydrazide).
-
Chlorination: The 1,2-dihydro-3,6-pyridazinedione is then chlorinated, most commonly using an agent like phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.
-
Selective Hydrolysis: Finally, 3,6-dichloropyridazine undergoes a regioselective hydrolysis to afford the target molecule, this compound.
Q2: What are the most common impurities I should be aware of during this synthesis?
Impurities can arise at each stage of the synthesis. The most common ones include:
-
Unreacted Starting Materials: Residual maleic anhydride or hydrazine hydrate from the first step.
-
Intermediates: Unreacted 1,2-dihydro-3,6-pyridazinedione from the chlorination step and unreacted 3,6-dichloropyridazine from the hydrolysis step.
-
Over-chlorinated Byproducts: Formation of trichloropyridazine during the chlorination step.
-
Isomeric Impurities: The formation of the regioisomer, 6-Chloropyridazin-3-ol, during the final hydrolysis step is a critical impurity to monitor.
-
Byproducts from Reagents: Residual phosphorus-containing compounds if phosphorus oxychloride is used for chlorination.
Q3: How can I minimize the formation of the isomeric impurity, 6-Chloropyridazin-3-ol?
The formation of the 6-chloro isomer is a known challenge in the synthesis of substituted pyridazinones. Controlling the regioselectivity of the hydrolysis of 3,6-dichloropyridazine is crucial. Key factors to consider are:
-
Reaction Temperature: Carefully controlling the temperature during hydrolysis can influence the position of the nucleophilic attack.
-
pH of the reaction mixture: The pH can affect the reactivity of the different positions on the pyridazine ring.
-
Choice of Hydrolysis Reagent: The nature of the base or acid used for hydrolysis can impact the isomeric ratio.
Experimentation with these parameters is often necessary to optimize the yield of the desired 4-chloro isomer.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the first step (formation of 1,2-dihydro-3,6-pyridazinedione) | - Incomplete reaction. - Formation of polymeric side products. | - Ensure the correct stoichiometry of maleic anhydride and hydrazine hydrate. - Control the reaction temperature carefully; exothermic reactions can lead to side products. - Consider the order of addition of reagents. |
| Presence of a "canary yellow precipitate" in the first step | This is often indicative of a mixture of products, including the desired intermediate and other hydrazide species. | - Optimize the solvent system. Some sources suggest that reactions in ether or alcohol are more prone to this. - Ensure efficient stirring to prevent localized high concentrations of reactants. - Purify the intermediate before proceeding to the next step. |
| Incomplete chlorination in the second step | - Insufficient chlorinating agent. - Low reaction temperature or insufficient reaction time. | - Use a slight excess of the chlorinating agent (e.g., POCl₃). - Monitor the reaction by TLC or HPLC to ensure completion. - Increase the reaction temperature or prolong the reaction time as needed. |
| Formation of over-chlorinated byproducts (e.g., trichloropyridazine) | - Excess chlorinating agent. - High reaction temperature. | - Use the minimum effective amount of chlorinating agent. - Maintain a controlled temperature throughout the reaction. |
| Low yield and/or presence of isomeric impurities in the final hydrolysis step | - Non-optimal reaction conditions for regioselective hydrolysis. | - Systematically vary the temperature, pH, and concentration of the hydrolysis reagent. - Screen different bases or acids for the hydrolysis. - Employ a purification method such as fractional crystallization or chromatography to separate the isomers. |
| Final product is difficult to purify | - Presence of multiple impurities from different steps. | - Purify the intermediates at each stage of the synthesis to minimize the carry-over of impurities into the final product. - Utilize column chromatography with an appropriate solvent system for the final purification. |
Summary of Potential Impurities and their Origin
| Impurity | Chemical Structure | Typical Stage of Formation | Reason for Formation |
| Maleic Anhydride | C₄H₂O₃ | Step 1 | Incomplete reaction with hydrazine hydrate. |
| Hydrazine Hydrate | H₆N₂O | Step 1 | Incomplete reaction with maleic anhydride. |
| 1,2-dihydro-3,6-pyridazinedione | C₄H₄N₂O₂ | Step 2 | Incomplete chlorination. |
| 3,6-dichloropyridazine | C₄H₂Cl₂N₂ | Step 3 | Incomplete hydrolysis. |
| Trichloropyridazine | C₄HCl₃N₂ | Step 2 | Over-chlorination of 1,2-dihydro-3,6-pyridazinedione. |
| 6-Chloropyridazin-3-ol | C₄H₃ClN₂O | Step 3 | Lack of regioselectivity during the hydrolysis of 3,6-dichloropyridazine. |
| Phosphorus-based impurities | Varies | Step 2 | Byproducts from the use of phosphorus-based chlorinating agents like POCl₃. |
Experimental Protocols (Representative)
Please Note: These are generalized protocols based on the synthesis of related compounds. Optimization for specific laboratory conditions and scales is recommended.
Step 1: Synthesis of 1,2-dihydro-3,6-pyridazinedione
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve maleic anhydride in a suitable solvent (e.g., acetic acid or ethanol).
-
Slowly add hydrazine hydrate to the solution while maintaining the temperature below a certain threshold (e.g., 30-40 °C) to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Synthesis of 3,6-dichloropyridazine
-
In a fume hood, carefully add 1,2-dihydro-3,6-pyridazinedione to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 105-110 °C) for several hours. The reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice-water with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,6-dichloropyridazine by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., an alcohol or aqueous base).
-
Add the hydrolysis reagent (e.g., a solution of sodium hydroxide) dropwise at a controlled temperature.
-
Stir the reaction mixture for a set period, monitoring the progress by TLC or HPLC to maximize the formation of the desired product and minimize the formation of the isomeric impurity.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., hydrochloric acid).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Technical Support Center: Suzuki Coupling Reactions with Chloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions in Suzuki coupling of chloropyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Suzuki coupling with chloropyridazines?
A1: The three most prevalent side reactions encountered in Suzuki coupling of chloropyridazines are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent, replacing the boronic acid or ester group with a hydrogen atom. This is a common issue with heteroaromatic boronic acids, especially under basic aqueous conditions.
-
Homocoupling: This side reaction involves the self-coupling of two molecules of the boronic acid reagent (to form a biaryl) or two molecules of the chloropyridazine. Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Hydrodehalogenation (Dehalogenation): This involves the replacement of the chlorine atom on the pyridazine ring with a hydrogen atom, leading to the formation of a dehalogenated pyridazine byproduct.
Q2: Why are chloropyridazines particularly challenging substrates for Suzuki coupling?
A2: Chloropyridazines can be challenging substrates due to a combination of factors. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition of the palladium catalyst. However, the nitrogen atoms in the pyridazine ring can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, often requiring more active catalysts and harsher reaction conditions, which can in turn promote side reactions.
Q3: My Suzuki coupling reaction with a chloropyridazine is giving a low yield of the desired product. What are the likely causes?
A3: Low yields are often a result of one or more of the side reactions mentioned above. The primary culprits to investigate are:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for the less reactive chloropyridazines.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield and the prevalence of side reactions.
-
Instability of the Boronic Acid: Heteroaromatic boronic acids can be unstable and prone to protodeboronation under the reaction conditions.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) catalyst and promote homocoupling of the boronic acid.
Q4: How can I minimize protodeboronation of my boronic acid reagent?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to release the active boronic acid. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can reduce the rate of protodeboronation, which is often facilitated by water.
-
Careful Selection of Base: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Using a more active catalyst that allows for lower reaction temperatures can be beneficial.
Q5: What is the best way to prevent homocoupling of the boronic acid?
A5: Homocoupling of the boronic acid is primarily driven by the presence of oxygen. To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Use of a Pd(0) Source: Using a Pd(0) catalyst or a precatalyst that is efficiently reduced to Pd(0) can help to reduce homocoupling.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Coupled Product with Significant Starting Material Remaining
This issue often points to an inefficient catalytic system or suboptimal reaction conditions for the activation of the chloropyridazine.
| Possible Cause | Troubleshooting Steps |
| Low Catalyst Activity | 1. Switch to a more active catalyst system: For chloropyridazines, highly active catalysts are often required. Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos. |
| 2. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the conversion rate. | |
| Ineffective Base | 1. Screen different bases: Stronger bases are often necessary for the activation of the boronic acid in couplings with less reactive chlorides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. |
| Insufficient Temperature | 1. Increase the reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions. |
Problem 2: Formation of Significant Amounts of Side Products (Protodeboronation, Homocoupling, Hydrodehalogenation)
The presence of significant side products indicates that the desired cross-coupling pathway is competing with undesired reaction pathways.
| Side Product Observed | Troubleshooting Steps |
| Protodeboronation Product (Ar-H) | 1. Use a boronic ester: Replace the boronic acid with its corresponding pinacol ester to increase stability. |
| 2. Optimize the base and solvent system: Experiment with weaker bases or anhydrous solvents to reduce the rate of protonolysis. | |
| Homocoupling Product (Ar-Ar or Pyridazine-Pyridazine) | 1. Ensure rigorous inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of argon or nitrogen to prevent oxygen-mediated homocoupling. |
| 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. | |
| Hydrodehalogenation Product (Pyridazine-H) | 1. Optimize the base and solvent: The choice of base and solvent can influence the formation of palladium hydride species that can lead to hydrodehalogenation. Screening different conditions may be necessary. |
Data Presentation
The following tables summarize yields for the Suzuki-Miyaura coupling of substituted chloropyridazines with various arylboronic acids. Note that while the yields of the desired products are reported, quantitative data for the side products are often not provided in the literature. The low to moderate yields in some cases can be attributed to the competing side reactions discussed above.[1]
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-formylphenylboronic acid | 3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 2 | 4-cyanophenylboronic acid | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 3 | 3-nitrophenylboronic acid | 3-(3-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 25 |
| 4 | furan-2-ylboronic acid | 3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine | 14 |
| 5 | thiophen-2-ylboronic acid | 3,6-di(thiophen-2-yl)pyridazine | 21 |
Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h, under N₂.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous solvent system)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyridazine, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
Caption: Competing reaction pathways in the Suzuki coupling of chloropyridazines.
Caption: A troubleshooting workflow for low yields in Suzuki coupling of chloropyridazines.
References
Technical Support Center: Optimizing Palladium Catalysis for 4-Chloropyridazin-3-ol Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Chloropyridazin-3-ol. The content is structured to address specific experimental issues with practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the coupling of this compound and offers systematic approaches to diagnose and resolve them.
Question 1: Why is my cross-coupling reaction with this compound resulting in low or no yield?
Answer: Low conversion is a frequent challenge with chloro-heteroaromatic substrates like this compound.[1] The primary reasons are twofold:
-
High C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the oxidative addition step, which is often the rate-limiting part of the catalytic cycle, more difficult to achieve.[1][2]
-
Catalyst Inhibition (The "Pyridyl Problem"): The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively slowing or halting the reaction.[2] The presence of the adjacent hydroxyl group (in the pyridazinone tautomer) can also lead to chelation, further deactivating the catalyst.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Utilize advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald's XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the challenging oxidative addition step.[1]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for C-Cl bond cleavage.[1][4] Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]
-
Screen Different Bases: A strong, non-nucleophilic base is crucial. If common bases like Na₂CO₃ are ineffective, screen stronger bases such as K₃PO₄ or Cs₂CO₃.[2][3]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[1][6]
Question 2: I'm observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?
Answer: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[2][4] It can be promoted by high temperatures, certain bases, or the presence of trace water.[2][4]
Strategies to Minimize Dehalogenation:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling versus dehalogenation. Sometimes, a slightly weaker base or a different ligand can suppress this pathway.
-
Use Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source for this side reaction.[4]
-
Lower Reaction Temperature: If possible, lowering the temperature may reduce the rate of dehalogenation more than the rate of the desired coupling.[3]
-
Use a More Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.
Question 3: In my Suzuki coupling, I'm seeing byproducts from protodeboronation and homocoupling. What causes this and how can I prevent it?
Answer: These are two prevalent side reactions in Suzuki-Miyaura couplings.[3]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often an issue when using aqueous bases or protic solvents.[2][3] To minimize this, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are less prone to this side reaction.[3] Using anhydrous solvents can also help.[3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[7]
Question 4: How do I select the optimal base and solvent for my coupling reaction?
Answer: The choice of base and solvent is critical and often interdependent.[8][9]
-
Base Selection: The base is required to facilitate the transmetalation step (in Suzuki couplings) or to deprotonate the nucleophile (in Buchwald-Hartwig aminations).[2][4] For the less reactive this compound, strong bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu are generally required.[2][4] The solubility of the base is also a key factor; for inorganic bases, a co-solvent of water is often used, but this must be balanced against the risk of side reactions like protodeboronation.[1][2]
-
Solvent Selection: Anhydrous, aprotic polar solvents are typically used to dissolve the reactants and stabilize catalytic intermediates.[2][8] Common choices include 1,4-dioxane, toluene, or THF.[2] For Suzuki reactions, a mixture like dioxane/water or toluene/water is often optimal to dissolve the inorganic base.[1]
Data Presentation: Optimizing Reaction Components
The following tables summarize representative data for optimizing reaction conditions for the coupling of this compound, based on established results for similar chloro-heteroaromatic substrates.
Table 1: Catalyst & Ligand Screening for Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | <15 | Standard catalysts are often ineffective for C-Cl activation.[1] |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 25 | Simple phosphine ligands offer minimal improvement. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 | Buchwald ligands significantly improve yields for chloro-heterocycles.[1] |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 110 | 92 | Air-stable precatalysts offer high activity and convenience.[10] |
Table 2: Base & Solvent Screening for Buchwald-Hartwig Amination
| Entry | Catalyst System | Amine | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | RuPhos Pd G3 (2%) | Morpholine | K₂CO₃ (2.0) | Toluene | 110 | 30 | Weaker bases often result in lower conversion.[4] |
| 2 | RuPhos Pd G3 (2%) | Morpholine | K₃PO₄ (2.0) | Toluene | 110 | 68 | K₃PO₄ is a moderately strong base effective in many cases.[4] |
| 3 | RuPhos Pd G3 (2%) | Morpholine | NaOt-Bu (2.0) | Toluene | 110 | 95 | Strong, non-nucleophilic alkoxides are highly effective.[4] |
| 4 | RuPhos Pd G3 (2%) | Morpholine | NaOt-Bu (2.0) | Dioxane | 100 | 93 | Dioxane is also an excellent solvent for these reactions.[4] |
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the coupling reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Caption: The Suzuki-Miyaura cycle with key troubleshooting points noted.
Experimental Protocols
The following are general, representative protocols that should be optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Add Solvent: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to the target temperature (e.g., 90-110 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Add Reagents: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 4-Chloropyridazin-3-ol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 4-Chloropyridazin-3-ol and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and troubleshooting tips related to the thermal analysis of this compound and its derivatives.
Q1: What are the expected thermal decomposition characteristics of this compound?
While specific experimental data for this compound is not extensively documented in publicly available literature, pyridazinone derivatives are known to exhibit multi-stage decomposition patterns when analyzed by Thermogravimetric Analysis (TGA).[1] Typically, the initial weight loss may be attributed to the loss of volatile components or simple functional groups, followed by the breakdown of the heterocyclic ring at higher temperatures. The thermal stability is influenced by the nature and position of substituents on the pyridazinone core.[1]
Q2: My TGA curve for a this compound derivative shows an unexpected weight loss at a low temperature (below 100°C). What could be the cause?
An initial weight loss below 100°C is often indicative of the presence of residual solvent or moisture in the sample. To confirm this, you can perform a "drying" step in the TGA by holding the sample at a temperature slightly above the boiling point of the suspected solvent before starting the main heating ramp. Ensure your sample is thoroughly dried before analysis.[2]
Q3: The baseline of my Differential Scanning Calorimetry (DSC) thermogram is drifting, making it difficult to interpret the results. How can I fix this?
Baseline drift in DSC can be caused by several factors:
-
Instrument Stabilization: Ensure the DSC instrument has had adequate time to stabilize at the initial temperature.
-
Sample Pan: Use a sample pan with a flat bottom to ensure good thermal contact with the sensor.[2] Deformations in the crucible can lead to poor heat transfer.
-
Sample Packing: Uneven packing of the sample in the pan can cause baseline instability.
-
Gas Flow Rate: Fluctuations in the purge gas flow rate can affect the baseline. Ensure a stable and appropriate flow rate.
Q4: I am observing a broad melting endotherm for my synthesized derivative in the DSC analysis. Does this indicate an impure sample?
A broad melting endotherm can indeed suggest the presence of impurities, which can depress and broaden the melting point. However, other factors such as a large sample size or a fast heating rate can also lead to broader peaks.[3] It is advisable to use a small sample size and a moderate heating rate (e.g., 10 °C/min) for optimal peak resolution.[4] To confirm purity, consider using complementary analytical techniques such as HPLC or NMR.
Q5: How can I determine the appropriate temperature range for my TGA experiment?
For a novel compound, it is recommended to perform an initial survey scan over a wide temperature range, for instance, from ambient temperature up to 600-900 °C, to identify the onset of decomposition and the temperature at which the sample is completely degraded.[4] Subsequent experiments can then be focused on the relevant temperature ranges of interest.
Q6: What is the importance of using an inert atmosphere (e.g., nitrogen) during TGA and DSC analysis?
Using an inert atmosphere like nitrogen prevents oxidative degradation of the sample.[5] If the sample is heated in the presence of air or oxygen, it can undergo oxidation, leading to different decomposition pathways and thermal events that would not be observed in an inert environment. This is crucial for understanding the intrinsic thermal stability of the compound.
Data Presentation: Thermal Stability of Hypothetical this compound Derivatives
The following table summarizes hypothetical thermal analysis data for this compound and two of its derivatives to illustrate how such data is typically presented. These values are for illustrative purposes and are based on typical ranges for similar heterocyclic compounds.
| Compound | Onset of Decomposition (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tpeak) (°C) | Mass Loss (%) | Melting Point (Tm) (°C) |
| This compound | ~180 | ~210 | 45 (Stage 1) | ~175 |
| ~350 | 55 (Stage 2) | |||
| Derivative A (N-Methyl) | ~195 | ~225 | 40 (Stage 1) | ~190 |
| ~380 | 60 (Stage 2) | |||
| Derivative B (N-Phenyl) | ~210 | ~240 | 35 (Stage 1) | ~225 |
| ~410 | 65 (Stage 2) |
Experimental Protocols
Detailed Methodology for Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for conducting TGA on this compound or its derivatives.
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
Sample (2-5 mg)
-
TGA sample pan (platinum or alumina)
-
High-purity nitrogen gas (or other inert gas)
Procedure:
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground sample into a tared TGA sample pan.
-
Record the exact weight.
-
Place the sample pan in the TGA furnace.
-
-
TGA Measurement:
-
Set the purge gas (nitrogen) flow rate to a constant value, typically 20-50 mL/min.[4]
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Program the instrument to heat the sample at a constant rate, typically 10 °C/min, over a desired temperature range (e.g., 30 °C to 600 °C).[4][5]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of the maximum rate of weight loss (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of weight loss at each decomposition stage.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for conducting thermal analysis experiments, from sample preparation to final data interpretation.
Caption: A flowchart of the thermal analysis process.
Hypothetical Signaling Pathway Involvement
Derivatives of pyridazinone are being investigated for various pharmacological activities, which may involve the modulation of specific signaling pathways. The diagram below illustrates a hypothetical pathway where a derivative could act as an inhibitor.
References
- 1. scispace.com [scispace.com]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. s4science.at [s4science.at]
- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content | MDPI [mdpi.com]
- 6. lsa.umich.edu [lsa.umich.edu]
Technical Support Center: Overcoming Low Yields in 4-Chloropyridazin-3-ol Reactions
For researchers, scientists, and drug development professionals, navigating the complexities of synthetic chemistry is a daily challenge. Reactions involving heterocyclic compounds like 4-Chloropyridazin-3-ol can be particularly prone to low yields, hindering progress and consuming valuable resources. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthesis of this compound
Q1: My synthesis of this compound from 3,6-dichloropyridazine is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in the selective hydrolysis of 3,6-dichloropyridazine to this compound are often due to a lack of regioselectivity and the formation of byproducts. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your 3,6-dichloropyridazine is pure. Impurities can lead to undesired side reactions.
-
Reaction Temperature and Time: The temperature is a critical parameter. Too low, and the reaction may be incomplete; too high, and you risk the formation of the fully hydrolyzed product, pyridazine-3,6-diol. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Base Selection and Stoichiometry: The choice and amount of base are critical for selective hydrolysis. While stronger bases can lead to the disubstituted product, weaker bases or careful control of stoichiometry can favor mono-substitution.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. Protic solvents are commonly used in these types of reactions.
Troubleshooting Workflow for Low Yield in this compound Synthesis
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
Q2: I am attempting a nucleophilic substitution on this compound with an amine, but the yield is poor and I observe multiple products. How can I improve this?
A2: Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring is a common transformation, but can be challenging. Here are key factors to consider:
-
Nucleophilicity of the Amine: Highly nucleophilic amines will react more readily. However, very strong bases can also deprotonate the pyridazinol, affecting its reactivity.
-
Reaction Conditions: Temperature and solvent play a crucial role. Aprotic polar solvents like DMF or DMSO can facilitate the reaction. Heating is often necessary, but excessive temperatures can lead to decomposition.
-
Side Reactions: A common side reaction is the formation of a disubstituted byproduct if the amine has more than one reactive site. Using a large excess of the amine can sometimes mitigate this.[1] Another possibility is the self-condensation of the starting material or product under harsh conditions.
-
Catalysis: In some cases, the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.
General Mechanism of Nucleophilic Aromatic Substitution on this compound
III. O-Alkylation / Williamson Ether Synthesis
Q3: My O-alkylation of this compound is giving low yields of the desired ether. What are the likely issues?
A3: The Williamson ether synthesis is a classic method for forming ethers, but its success with this compound depends on carefully controlled conditions.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3).[2] The pKa of the pyridazinol should be considered when selecting the base.
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for this SN2 reaction.[3] Secondary and tertiary alkyl halides are more prone to elimination side reactions.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, or THF are typically used to dissolve the reactants and facilitate the SN2 mechanism.[2]
-
Temperature: The reaction may require heating, but excessive temperatures can promote elimination or other side reactions.
Key Steps in Williamson Ether Synthesis
IV. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Q4: I am struggling with low yields in the Suzuki coupling of this compound with a boronic acid. How can I optimize this reaction?
A4: Suzuki-Miyaura coupling with chloro-heterocycles like this compound can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Optimization is key:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be effective. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.
-
Base: The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Solvent: A variety of solvents can be used, often in combination with water (e.g., dioxane/water, toluene/water). The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
-
Temperature: Higher temperatures are generally required to activate the C-Cl bond. Microwave irradiation can sometimes be beneficial in reducing reaction times and improving yields.
-
Purity of Boronic Acid: Impurities in the boronic acid can lead to side reactions, such as protodeboronation.
Catalytic Cycle of Suzuki-Miyaura Coupling
Q5: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding well. What are the common pitfalls?
A5: The Sonogashira coupling also requires careful optimization when using a chloro-substrate.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and neutralize the generated HCl.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include THF, DMF, and acetonitrile.
-
Temperature: While some Sonogashira couplings can proceed at room temperature, reactions with less reactive chlorides often require heating.
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring anaerobic conditions and using the appropriate catalyst and base concentrations.
Catalytic Cycle of Sonogashira Coupling
Data Presentation: Optimizing Reaction Conditions
The following tables summarize generalized conditions and expected yield ranges for various reactions involving pyridazinone derivatives, which can serve as a starting point for the optimization of your specific this compound reactions.
Table 1: General Conditions for Nucleophilic Aromatic Substitution on Chloro-Pyridazines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Primary/Secondary Amine | Ethanol, Acetonitrile, DMF | Triethylamine, K₂CO₃ | Reflux | 4 - 24 | 60 - 90 |
| Alkoxide | THF, DMF | NaH, K₂CO₃ | 25 - 80 | 2 - 12 | 50 - 85 |
| Thiol | Ethanol, DMF | NaH, K₂CO₃ | 25 - 60 | 1 - 6 | 70 - 95 |
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Chloro-Pyridazines
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 - 110 | 12 - 24 | 40 - 80 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 50 - 100 | 6 - 18 | 35 - 75 |
Note: These are generalized conditions and yields. Actual results will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination of this compound
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To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF, 5-10 mL/mmol), add the desired amine (1.2 - 2.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
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In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add a degassed solvent system (e.g., toluene/water 10:1, 0.1 M).
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography.
Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a properly equipped laboratory, following all appropriate safety precautions. Reaction conditions and yields may vary and require optimization for specific substrates and scales.
References
Managing regioselectivity in reactions of 4-Chloropyridazin-3-ol
Technical Support Center: 4-Chloropyridazin-3-ol Reactions
Welcome to the technical support center for managing reactions involving this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals control regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and why is regioselectivity a challenge?
A1: this compound exists in tautomeric equilibrium with its more stable pyridazinone form, 4-Chloro-2H-pyridazin-3-one. This creates multiple nucleophilic and electrophilic sites, making regioselectivity a primary challenge. The key reactive sites are:
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N2-H (Amide Nitrogen): A primary site for nucleophilic attack, leading to N-alkylation or N-arylation.
-
O-H (Enol Oxygen) / C=O (Keto Oxygen): The oxygen is an ambident nucleophile, leading to O-alkylation, especially when the enol form is favored or under specific reaction conditions.
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C4-Cl (Carbon-Chlorine Bond): The chlorine atom can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[1][2]
The challenge lies in directing a reagent to react selectively at one of these positions while leaving the others untouched.
Q2: I am getting a mixture of N- and O-alkylated products. How can I favor N-alkylation?
A2: To favor N-alkylation, you generally need conditions that favor the pyridazinone tautomer and utilize the higher nucleophilicity of the nitrogen atom.[3] Key factors include:
-
Base and Solvent: Use a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone. These conditions deprotonate the nitrogen without significantly promoting the enolate form.[4]
-
Alkylating Agent: Use "soft" alkylating agents like alkyl iodides or bromides. According to Hard-Soft Acid-Base (HSAB) theory, the "soft" nitrogen nucleophile reacts preferentially with soft electrophiles.[3]
-
Temperature: Lower reaction temperatures can sometimes improve selectivity.
Q3: Under what conditions is O-alkylation the preferred outcome?
A3: O-alkylation is favored under conditions that promote the formation of the enolate anion or use "hard" alkylating agents.[3] Consider the following:
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Base and Solvent: A strong, "hard" base like sodium hydride (NaH) in a solvent like THF or DMF will generate a significant concentration of the enolate.[4]
-
Alkylating Agent: Use "hard" alkylating agents such as dimethyl sulfate, methyl triflate, or Meerwein's salt. The "hard" oxygen nucleophile reacts preferentially with these hard electrophiles.[3]
-
Silver Salts: The addition of silver salts (e.g., Ag₂CO₃) can sometimes promote O-alkylation by coordinating to the alkyl halide, making the alkyl group a harder electrophile.
Q4: How can I achieve a selective Suzuki-Miyaura cross-coupling at the C4 position?
A4: Direct Suzuki coupling on unprotected this compound can be complicated by side reactions at the N-H position. The most reliable strategy involves a two-step process:
-
N-H Protection: First, protect the N2 position. A common and effective method is N-alkylation, for example, by creating the N-methyl or N-benzyl derivative. This removes the acidic proton and prevents interference with the catalytic cycle.
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Cross-Coupling: Perform the Suzuki-Miyaura coupling on the N-protected substrate. Standard conditions using a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like DME/water or dioxane/water are typically effective.[5][6]
Troubleshooting Guides & Data
Troubleshooting N- vs. O-Alkylation
This section provides a summary of reaction conditions and their influence on the regiochemical outcome of alkylation.
| Desired Product | Alkylating Agent Type | Recommended Base | Recommended Solvent | Rationale |
| N-Alkylation | Soft (e.g., CH₃I, BnBr) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Favors reaction at the soft nitrogen center. Weaker base minimizes enolate formation.[3][7] |
| O-Alkylation | Hard (e.g., (CH₃)₂SO₄, MeOTf) | NaH, LiHMDS | THF, Dioxane | Strong base generates the enolate, and the hard oxygen attacks the hard electrophile.[3][4] |
| Mixture / Poor Selectivity | Intermediate (e.g., CH₃Br) | NaOEt in EtOH | Protic Solvents | Protic solvents can solvate both nucleophilic centers, and bases like alkoxides can promote equilibrium, leading to mixtures. |
Troubleshooting C4 Suzuki-Miyaura Coupling
Problem: Low yield or no reaction during Suzuki coupling at C4.
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Possible Cause 1: Catalyst Deactivation. The unprotected N-H group can interfere with the palladium catalyst.
-
Solution: Protect the N2 position with a suitable group (e.g., methyl, benzyl, SEM) prior to the coupling reaction.
-
-
Possible Cause 2: Inappropriate Ligand/Catalyst. The electronic nature of the pyridazinone ring may require a specific catalyst system.
-
Solution: If standard catalysts like Pd(PPh₃)₄ fail, screen other catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can be effective for challenging heteroaryl couplings.[2]
-
-
Possible Cause 3: Poor Base/Solvent Choice.
-
Solution: Ensure the base is strong enough to facilitate transmetalation but not so strong that it causes substrate degradation. A 2M aqueous solution of Na₂CO₃ or K₂CO₃ is a standard starting point.[5] The solvent must solubilize the reactants; common choices include 1,4-dioxane, DME, or toluene, often with water or ethanol as a co-solvent.
-
Visualized Workflows and Pathways
Caption: Tautomeric equilibrium of this compound.
Caption: Decision tree for controlling N- vs. O-alkylation regioselectivity.
Caption: General workflow for selective C4-arylation via Suzuki coupling.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation (2-Methyl-4-chloro-2H-pyridazin-3-one)
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Reagents & Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Addition: Cool the stirring suspension to 0 °C in an ice bath. Add methyl iodide (CH₃I, 1.2 eq.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-methylated product.
Protocol 2: Regioselective O-Alkylation (3-Methoxy-4-chloropyridazine)
-
Reagents & Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of this compound (1.0 eq.) in minimal anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Addition: Cool the mixture back to 0 °C and add dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq.) dropwise.
-
Reaction: Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the O-methylated product.
Protocol 3: C4-Position Suzuki-Miyaura Coupling (N-Protected Substrate)
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Reagents & Setup: In a reaction vessel suitable for heating, combine the N-protected 4-chloropyridazinone (e.g., 2-Methyl-4-chloro-2H-pyridazin-3-one, 1.0 eq.), the desired arylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent & Base: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and 2M aqueous sodium carbonate (Na₂CO₃) solution.
-
Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
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Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 8-16 hours, or until TLC/LC-MS analysis indicates completion.
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Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction & Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the C4-arylated product.[5]
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling recommendations for 4-Chloropyridazin-3-ol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chloropyridazin-3-ol. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended storage conditions for this compound?
A1: There are varying storage recommendations from different suppliers. To ensure the longevity and stability of the compound, it is best to store it at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Some suppliers also indicate that it can be stored at room temperature. Always refer to the manufacturer's specific instructions. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
-
Q2: What are the proper handling procedures for this compound?
A2: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Solubility and Stability
-
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data for this compound is limited in publicly available literature, pyridazinone derivatives generally exhibit solubility in polar aprotic solvents. Based on the solubility of similar compounds, such as 6-Chloropyridazin-3-amine, it is expected to be soluble in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . It may have lower solubility in alcohols such as methanol and ethanol . It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
-
Q4: What is the stability of this compound under different conditions?
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pH: The compound is likely to be more stable in neutral to slightly acidic conditions. Strong acidic or basic conditions may lead to degradation.
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Temperature: Elevated temperatures can cause decomposition. It is advisable to use the lowest effective temperature for reactions.
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Light: As with many organic compounds, prolonged exposure to light may cause degradation. It is recommended to store the compound in a light-protected container.
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Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, particularly in N-alkylation reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor quality of starting materials: Impurities in this compound or the alkylating agent can interfere with the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. 4. Ineffective base: The base may not be strong enough to deprotonate the pyridazinol. | 1. Check the purity of your starting materials. Use freshly purified reagents if necessary. 2. Optimize the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature. 3. Screen different solvents. Polar aprotic solvents like DMF or DMSO are often good choices for N-alkylation. 4. Use a stronger base. Consider using a stronger base like sodium hydride (NaH) if a weaker base like potassium carbonate (K₂CO₃) is ineffective. |
| Formation of multiple products (regioisomers) | Alkylation at different positions: this compound has two potential sites for alkylation (the nitrogen atom and the oxygen atom of the tautomeric form), which can lead to a mixture of N-alkylated and O-alkylated products. | Optimize reaction conditions to favor N-alkylation. This can often be achieved by careful selection of the base and solvent. Polar aprotic solvents generally favor N-alkylation. |
| Decomposition of starting material or product | Harsh reaction conditions: High temperatures or the use of very strong acids or bases can lead to the degradation of the pyridazinone ring. | Use milder reaction conditions. Lower the reaction temperature and use the minimum necessary amount of a suitable base. Monitor the reaction closely to avoid prolonged reaction times. |
Experimental Protocols
Detailed Methodology for N-alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
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Alkyl halide (e.g., benzyl bromide)
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Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMF to the flask to dissolve the reactants.
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To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Source/Note |
| Long-Term Storage | -20°C | General recommendation for optimal stability. |
| Short-Term Storage | 2-8°C or Room Temperature | As indicated by some suppliers. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent degradation from moisture and air. |
| Handling | Well-ventilated area (fume hood) | To avoid inhalation of dust/vapors. |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | Standard laboratory safety practice. |
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Byproduct formation and removal in 4-Chloropyridazin-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloropyridazin-3-ol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of the dichloropyridazine precursor. | Optimize reaction conditions for the hydrolysis of 3,4-dichloropyridazine. This includes adjusting the concentration of the base (e.g., NaOH), reaction temperature, and reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. |
| Formation of the undesired 5-Chloropyridazin-3-ol isomer. | The regioselectivity of the hydrolysis is crucial. Employ milder reaction conditions, such as lower temperatures and a slight excess of base, which may favor the formation of the desired 4-chloro isomer. | |
| Incomplete initial synthesis of the pyridazine ring. | Ensure the complete reaction of the starting materials (e.g., maleic anhydride derivative and hydrazine) for the formation of the pyridazine precursor. This can be influenced by reaction time, temperature, and purity of reagents.[1] | |
| Degradation of the product. | This compound may be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times during synthesis and work-up.[1] | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of isomeric byproducts. | The primary byproduct is often the 5-Chloropyridazin-3-ol isomer. Other possibilities include unreacted starting material or over-hydrolysis to pyridazine-3,4-diol. |
| Incomplete cyclization leading to hydrazone intermediates. | If synthesizing from a dicarbonyl compound and hydrazine, ensure conditions are favorable for cyclization (e.g., appropriate pH, removal of water).[1] | |
| N-N bond cleavage. | Under harsh conditions, the pyridazine ring can cleave. Use milder reagents and control the reaction temperature to minimize this side reaction.[1] | |
| Difficulty in Isolating Pure this compound | Co-crystallization or similar physical properties of isomers. | Separation of this compound from its 5-chloro isomer can be challenging. Techniques such as fractional crystallization with different solvent systems or preparative chromatography (e.g., HPLC or column chromatography) may be necessary.[2] |
| Presence of inorganic salts from the work-up. | Ensure thorough washing of the crude product to remove any residual base or salts formed during neutralization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a multi-step synthesis starting from a suitable precursor like a maleic anhydride derivative. This is reacted with hydrazine to form a pyridazine-3,6-diol, which is then chlorinated to yield 3,4-dichloropyridazine. The final step is a regioselective hydrolysis of 3,4-dichloropyridazine to give this compound.
Q2: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproduct is the isomeric 5-Chloropyridazin-3-ol, formed from the non-regioselective hydrolysis of 3,4-dichloropyridazine. Another potential byproduct is pyridazine-3,4-diol, resulting from the hydrolysis of both chlorine atoms. If the initial pyridazine ring formation is incomplete, hydrazone intermediates may also be present.[1]
Q3: How can I minimize the formation of the 5-Chloropyridazin-3-ol isomer?
Controlling the regioselectivity of the hydrolysis of 3,4-dichloropyridazine is key. This can often be achieved by carefully controlling the reaction conditions. Using a stoichiometric amount of a hydroxide base (e.g., NaOH) at a controlled temperature can favor the substitution at the 4-position. A systematic optimization of base concentration, temperature, and reaction time is recommended to maximize the yield of the desired isomer.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis and accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used to determine the isomeric ratio in the product mixture.
Q5: What are the recommended methods for purifying this compound?
Purification can be challenging due to the similar physical properties of the isomers. Recrystallization from a suitable solvent system is a common first step.[5] If isomeric purity is not achieved, preparative HPLC or column chromatography on silica gel can be effective for separating the 4-chloro and 5-chloro isomers.[2]
Experimental Protocols
Synthesis of 3,4-Dichloropyridazine (Precursor)
A general procedure for the synthesis of 3,4-dichloropyridazine involves the reaction of a pyridazine-3,4-dione precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
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Materials: Pyridazine-3,4-dione derivative, Phosphorus oxychloride (POCl₃), appropriate solvent (e.g., isopropanol).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend the pyridazine-3,4-dione in the solvent.
-
Slowly add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for a specified time (typically several hours), monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully quench by pouring it onto ice.
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Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dichloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
-
Regioselective Hydrolysis to this compound
-
Materials: 3,4-Dichloropyridazine, Sodium hydroxide (NaOH), Water or a mixed aqueous-organic solvent system.
-
Procedure:
-
Dissolve 3,4-dichloropyridazine in a suitable solvent.
-
Prepare a solution of sodium hydroxide in water.
-
Cool the dichloropyridazine solution in an ice bath and slowly add the sodium hydroxide solution while monitoring the internal temperature.
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Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a set period. Monitor the formation of the product and the disappearance of the starting material by HPLC.
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Once the reaction has reached the desired conversion, neutralize the mixture with an acid (e.g., HCl).
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product containing a mixture of this compound and its isomer.
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Purify the product using fractional crystallization or chromatography to isolate the desired this compound.
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Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Isomer Ratio in the Hydrolysis of 3,4-Dichloropyridazine
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | This compound : 5-Chloropyridazin-3-ol Ratio (by HPLC) | Yield of this compound (%) |
| 1 | 1.1 | 25 | 4 | 3 : 1 | 65 |
| 2 | 1.1 | 50 | 2 | 2.5 : 1 | 60 |
| 3 | 1.5 | 25 | 4 | 2 : 1 | 55 |
| 4 | 1.1 | 0 | 8 | 4 : 1 | 75 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from a single source was not available in the search results. The trend suggests that lower temperatures and controlled stoichiometry of the base may favor the formation of the desired 4-chloro isomer.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Byproduct formation during hydrolysis.
Caption: Troubleshooting workflow for synthesis.
References
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Guide to 4-Chloropyridazin-3-ol Derivatives
Derivatives of 4-Chloropyridazin-3-ol have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their bioactivity, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
The core structure, a pyridazinone ring, is a versatile scaffold that has been extensively modified to generate numerous derivatives with enhanced and varied biological effects. These modifications have led to the identification of potent agents that exhibit significant inhibitory effects against various cancer cell lines and microbial strains.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of pyridazinone derivatives. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Inhibition of VEGFR-2 can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1]
One notable study reported that certain pyridazinone-based diarylurea derivatives exhibit significant anticancer activity against a panel of 60 cancer cell lines.[2] For instance, compound 10l from this study demonstrated potent growth inhibition and was found to induce G0–G1 phase cell cycle arrest in the A549/ATCC non-small cell lung cancer cell line.[1][2] Further investigation into its mechanism revealed an upregulation of the pro-apoptotic genes p53 and Bax, and a downregulation of the anti-apoptotic gene Bcl-2, confirming its role in inducing apoptosis.[1]
Another series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives also showed promising anticancer activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines.
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 10l | A549/ATCC (NSCLC) | GI% | 62.21% - 100.14% | [2] |
| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [2] |
| 8f | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21% - 100.14% | [2] |
| Compound 4g | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | IC50 | Close to Methotrexate | |
| Compound 4i | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | IC50 | Close to Methotrexate |
GI% refers to the percentage of growth inhibition.
Antimicrobial Activity
In addition to their anticancer effects, this compound derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the pyridazinone core is crucial for this activity, and various substitutions on this scaffold have been explored to enhance potency and spectrum.
For example, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Compounds 7 and 13 from one such study were found to be particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.
Another study focused on pyridazinone-based diarylurea derivatives reported that compound 10h exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL, while compound 8g showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL.[2]
Table 2: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound | Microbial Strain | Activity Metric | Value (µM or µg/mL) | Reference |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74–8.92 µM | |
| Compound 13 | A. baumannii, P. aeruginosa | MIC | 3.74 and 7.48 µM | |
| Compound 3 | S. aureus (MRSA) | MIC | 4.52 µM | |
| Compound 10h | Staphylococcus aureus | MIC | 16 µg/mL | [2] |
| Compound 8g | Candida albicans | MIC | 16 µg/mL | [2] |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity Screening: Disc Diffusion Method
The disc diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway leading to apoptosis and its modulation by pyridazinone derivatives.
Experimental Workflows
Caption: Workflow for assessing anticancer activity using the MTT assay.
References
A Comparative Guide to In Vitro Assays for Compounds Derived from 4-Chloropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for evaluating the biological activity of compounds synthesized from the versatile scaffold, 4-Chloropyridazin-3-ol. The data presented is compiled from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of relevant biological pathways and experimental workflows.
Anticancer and Cytotoxicity Studies
Derivatives of this compound have demonstrated significant potential as anticancer agents. A variety of in vitro assays have been employed to assess their cytotoxic and anti-proliferative effects across a range of human cancer cell lines.
NCI-60 Human Tumor Cell Line Screening
A common initial step in anticancer drug discovery is screening against the National Cancer Institute's panel of 60 human cancer cell lines. This provides a broad overview of a compound's activity spectrum.
Table 1: Growth Inhibition (GI%) of Pyridazinone Derivatives against NCI-60 Cell Lines [1]
| Compound | Cancer Type | Cell Line | Growth Inhibition (%) at 10 µM |
| 17a | Non-Small Cell Lung | HOP-92 | 100.14 |
| Non-Small Cell Lung | HOP-62 | 98.09 | |
| Non-Small Cell Lung | NCI-H226 | 88.22 | |
| Non-Small Cell Lung | A549/ATCC | 73.95 | |
| CNS | U251 | 99.98 | |
| Melanoma | LOX IMIV | 88.79 | |
| Ovarian | NCI/ADR-RES | 85.72 | |
| Ovarian | SK-OV-3 | 82.62 | |
| Renal | 786-0 | 88.25 | |
| Renal | UO-31 | 76.22 | |
| Prostate | DU-145 | 91.48 | |
| Breast | BT-549 | 95.48 | |
| Breast | MDA-MB-468 | 88.08 | |
| Breast | MCF7 | 72.68 | |
| 10l | Melanoma | SK-MEL-2 | 98.02 |
| Melanoma | UACC-62 | 91.02 | |
| CNS | U251 | 96.09 | |
| CNS | SF-295 | 93.02 | |
| CNS | SNB-19 | 91.18 | |
| Non-Small Cell Lung | HOP-62 | 94.60 | |
| 8f | Leukemia | MOLT-4 | High |
| Leukemia | RPMI-8226 | High | |
| Leukemia | CCRF-CEM | High | |
| Leukemia | K-562 | High |
Note: "High" indicates significant activity as described in the source, with specific percentages ranging from 62.21% to 100.14% across various cell lines.[1]
Cytotoxicity in Specific Cancer Cell Lines
Beyond broad screening, the cytotoxic effects of specific pyridazinone derivatives have been quantified in various cancer cell lines.
Table 2: Cytotoxic Activity (CC50/IC50) of Pyridazinone Derivatives
| Compound | Cell Line | Assay | Activity (µM) | Reference |
| Pyr-1 | MDA-MB-231 | DNS Assay | CC50: Most Potent of Six Derivatives | [2] |
| 10l | A549/ATCC | Not Specified | GI50: 1.66 - 100 | [1] |
| 17a | Various | Not Specified | GI50: 1.66 - 100 | [1] |
| 3c | HNO97, FaDu, MDA-MB-468 | Not Specified | IC50: Potent | [3] |
| 3e | HNO97, FaDu, MDA-MB-468 | Not Specified | IC50: Potent | [3] |
| 4b | HNO97, FaDu, MDA-MB-468 | Not Specified | IC50: Potent | [3] |
| 4g | HEP3BPN 11, MDA 453, HL 60 | MTT Assay | Close to Methotrexate | [4] |
| 4i | HEP3BPN 11, MDA 453, HL 60 | MTT Assay | Close to Methotrexate | [4] |
Enzyme Inhibition Assays
A key mechanism of action for many therapeutic agents is the inhibition of specific enzymes. Compounds derived from this compound have been investigated for their inhibitory activity against several important enzyme targets.
Table 3: Enzyme Inhibition Data for Pyridazinone Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | IC50 / KI (µM) | Reference |
| 17a | VEGFR-2 | Not Specified | Best Inhibitory Activity | [1] |
| 3c | PARP-1 | Not Specified | Comparable to Olaparib | [3] |
| 3d | PARP-1 | Not Specified | Comparable to Olaparib | [3] |
| 3e | PARP-1 | Not Specified | Comparable to Olaparib | [3] |
| Pyridazinone Derivative 3d | COX-2 | Not Specified | 0.425 | [5] |
| Pyridazinone Derivative 3e | COX-2 | Not Specified | 0.519 | [5] |
| Pyridazinone Derivative 4e | COX-2 | Not Specified | 0.356 | [5] |
| Pyridazinobenzylpiperidine S5 | MAO-B | Not Specified | 0.203 | [5][6] |
| Pyridazinone Derivative TR16 | MAO-B | Not Specified | 0.17 | [5] |
| Pyridazinone Derivative TR2 | MAO-B | Not Specified | 0.27 | [5] |
| Unsubstituted Pyridazine 3 | hCA I | Stopped Flow Kinetic | KI: 0.0235 | [7] |
| Pyridazine 7a | hCA I | Stopped Flow Kinetic | KI: 0.0483 | [7] |
| Pyridazine 7b | hCA I | Stopped Flow Kinetic | KI: 0.0526 | [7] |
| Unsubstituted Pyridazine 3 | hCA XII | Stopped Flow Kinetic | KI: 0.0053 | [7] |
| Pyridazine 7f | hCA XII | Stopped Flow Kinetic | KI: 0.0087 | [7] |
| 3-hydroxy-6-oxopyridazine 3 | 5-LOX | Not Specified | 2 | [7] |
| Methanesulfonate 7a | 5-LOX | Not Specified | 3 | [7] |
| Ethanesulfonate 7b | 5-LOX | Not Specified | 2.5 | [7] |
| 4c | FXIa | Not Specified | 0.00564 | [8] |
| 4m | FXIa | Not Specified | 0.00628 | [8] |
| 4q | FXIa | Not Specified | 0.00487 | [8] |
Antimicrobial Activity
In addition to anticancer and enzyme inhibitory effects, certain pyridazinone derivatives have been evaluated for their antimicrobial properties.
Table 4: Antimicrobial Activity (MIC) of Pyridazinone Derivatives [1]
| Compound | Microorganism | MIC (µg/mL) |
| 10h | Staphylococcus aureus | 16 |
| 8g | Candida albicans | 16 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[4]
Materials:
-
Pyridazinone compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line (e.g., HL-60)[2]
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at desired concentrations (e.g., CC25 and CC50) for a specific duration (e.g., 72 hours).[2]
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Apoptosis Signaling Pathway
The following diagram illustrates a simplified apoptosis pathway often investigated in cancer research, involving key regulatory proteins.
Caption: Apoptotic pathway induced by Compound 10l.[1]
Experimental Workflow for Anticancer Drug Screening
The diagram below outlines a typical workflow for screening and characterizing novel anticancer compounds.
Caption: Workflow for anticancer compound evaluation.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloropyridazin-3-ol and 3,6-Dichloropyridazine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous biologically active compounds.[1][2] The strategic functionalization of the pyridazine ring is key to modulating the pharmacological properties of these molecules. Among the most versatile starting materials for accessing diverse pyridazine derivatives are 4-Chloropyridazin-3-ol and 3,6-dichloropyridazine. Both serve as crucial intermediates but offer distinct synthetic pathways due to their differing reactivity and functional groups.[3]
This guide provides an objective comparison of these two building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal starting material for their synthetic targets.
Physicochemical Properties
A fundamental comparison begins with the physical and chemical properties of each compound, which dictate their handling, solubility, and reaction conditions.
| Property | This compound | 3,6-Dichloropyridazine |
| CAS Number | 1677-79-8[4][5][6][7] | 141-30-0[3][8][9][10] |
| Molecular Formula | C₄H₃ClN₂O[5][6][7] | C₄H₂Cl₂N₂[3][8][9][10][11] |
| Molecular Weight | 130.53 g/mol [5][6][7] | 148.98 g/mol [3][10][12] |
| Appearance | White to yellow solid[5] | White to off-white crystalline powder[3][8] |
| Melting Point | Not consistently reported | 67-70 °C[3] |
| Solubility | Not specified | Insoluble in water; soluble in organic solvents like ethanol and acetone.[8][13] |
| Structure |
|
|
Note: this compound can exist in tautomeric forms, including 4-Chloro-3(2H)-pyridazinone.[6]
Comparative Reactivity in Synthesis
The primary difference in synthetic utility stems from the number and nature of the reactive sites on each molecule. 3,6-Dichloropyridazine offers two reactive chloro-substituents, enabling sequential or symmetrical disubstitution. In contrast, this compound possesses a single chlorine atom for substitution and a pyridazinol/pyridazinone core that can be further modified.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing chloropyridazines. The electron-deficient nature of the pyridazine ring, enhanced by the presence of nitrogen atoms, facilitates the displacement of chloride ions by a variety of nucleophiles.[14][15][16]
3,6-Dichloropyridazine: This symmetric molecule allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile and reaction conditions. This makes it an excellent precursor for building symmetrically substituted pyridazines or for introducing two different functional groups in a stepwise manner. For instance, it is a key intermediate in the synthesis of herbicides, fungicides, and pharmaceuticals with potential anti-inflammatory and anti-cancer properties.[3][17]
This compound: With only one chlorine atom, this reagent is ideal for mono-functionalization at the 4-position. The pyridazinol moiety offers a handle for further reactions, such as O-alkylation, or can be a critical pharmacophoric element in the final molecule.
| Nucleophile | Reagent | Product Type | Typical Yields | Reference Example |
| Amines | 3,6-Dichloropyridazine | 6-Amino-3-chloropyridazine | 87% (with NH₄OH) | Microwave-assisted amination provides high yields rapidly.[18] |
| Amines | 3,6-Dichloropyridazine | N³,N³-Disubstituted-6-aryl-pyridazin-3-amine | Good | Two-step synthesis involving nucleophilic substitution followed by Suzuki coupling.[17] |
| Alkoxides | 3,6-Dichloropyridazine | 3-Chloro-6-alkoxypyridazine | - | Reaction with alkoxides for ether formation. |
| Phenols | 3,6-Dichloropyridazine | 3-Chloro-6-phenoxypyridazine | Considerable | Used to synthesize intermediates for PARP-1 inhibitors.[19] |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkynyl groups onto the pyridazine core.[20]
3,6-Dichloropyridazine: The two chlorine atoms can be selectively addressed in cross-coupling reactions. Ligand and catalyst choice can influence which position reacts first, offering a sophisticated strategy for creating complex, unsymmetrically substituted pyridazines.[21] It is widely used to synthesize biologically active compounds.[17]
This compound: This compound provides a single site for cross-coupling, leading directly to 4-substituted pyridazin-3-ols. This is advantageous when a single, specific C-C bond formation is desired without the need for protecting groups or managing selectivity between two leaving groups.
| Reaction | Reagent | Coupling Partner | Product Type | Typical Conditions | Reference Example |
| Suzuki | 3,6-Dichloropyridazine | Arylboronic acids | 3-Aryl-6-chloropyridazine | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., QPhos), base.[21] | Ligand-dependent site-selectivity allows for controlled arylation at either C3 or C5 (for 3,5-dichloro derivatives), a principle applicable to 3,6-dichloro isomers.[21] |
| Sonogashira | 3,6-Dichloropyridazine | Terminal alkynes | 3-Alkynyl-6-chloropyridazine | Pd/Cu catalysis. | This reaction is common for chloro-N-heterocycles.[22] |
| Iron-Mediated | 3,6-Dichloropyridazine | Organozinc Halides | Aminated Pyridazines | Metalation followed by electrophilic amination using FeCl₃.[23][24] | A method for C-N bond formation via a formal nitrene insertion process.[23] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key transformations of each starting material.
Protocol 1: Mono-amination of 3,6-Dichloropyridazine via Microwave Synthesis
This protocol describes the efficient synthesis of 3-amino-6-chloropyridazine, a versatile intermediate for further functionalization.
Materials and Equipment:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
-
20 mL thick-wall borosilicate glass vial with cap
-
Microwave reactor
-
Filtration apparatus (Büchner funnel)
-
Stir plate
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).[18]
-
Add 5 mL of ammonium hydroxide solution.[18]
-
Seal the vial securely with the cap.
-
Place the vial in the microwave reactor and irradiate for 30 minutes at 120°C (300W power).[18]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the solid using a Büchner funnel.
-
Wash the collected solid with a mixture of ethyl acetate:hexane (3:7).[18]
-
Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. (Expected Yield: ~87%).[18]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyridazine Derivative
This general protocol, adaptable for both this compound and 3,6-dichloropyridazine, describes the formation of a C-C bond with an arylboronic acid.
Materials and Equipment:
-
Chloropyridazine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or QPhos, 1.2-4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridazine derivative, the arylboronic acid, the base, the palladium catalyst, and the ligand.[20]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Add the degassed solvent system via syringe.[20]
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-24 hours.[20]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylated pyridazine.
Synthetic Potential and Workflows
The choice between these two reagents dictates the subsequent synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1677-79-8|this compound|BLD Pharm [bldpharm.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum [chemicalbook.com]
- 10. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 11. Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis-ZCPC [en.zcpc.net]
- 12. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Chloropyridazin-3-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This guide focuses on the structure-activity relationships (SAR) of analogs based on the 4-chloropyridazin-3-ol core, providing a comparative analysis of their biological performance supported by experimental data.
Core Scaffold and Points of Modification
The foundational structure for the analogs discussed is the this compound moiety. The key points for chemical modification to explore the SAR are typically at the N-2, C-5, and C-6 positions of the pyridazinone ring. Understanding how substitutions at these positions influence biological activity is crucial for the rational design of more potent and selective compounds.
Caption: Key modification points on the this compound scaffold.
Comparative Biological Activity of 4-Chloro-2-aryl-5-amino-pyridazin-3(2H)-one Analogs
A study by an unnamed research group synthesized and evaluated a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives for their in vitro anticancer activity against three human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60).[3] The results, summarized in the table below, provide valuable insights into the SAR of this class of compounds.
| Compound ID | R (Substitution at C-5) | Liver (HEP3BPN 11) IC50 (µM) | Breast (MDA 453) IC50 (µM) | Leukemia (HL 60) IC50 (µM) |
| 4a | N-ethylamino | >100 | >100 | >100 |
| 4b | N-propylamino | 85.2 | 92.1 | 78.5 |
| 4c | N-butylamino | 76.4 | 88.7 | 69.3 |
| 4d | N,N-diethylamino | 65.8 | 75.4 | 58.1 |
| 4e | Pyrrolidino | 54.2 | 63.9 | 49.7 |
| 4f | Piperidino | 41.5 | 51.2 | 38.6 |
| 4g | 4-methylpiperazino | 28.9 | 35.8 | 21.4 |
| 4h | Morpholino | 49.3 | 58.7 | 42.1 |
| 4i | 4-phenylpiperazino | 32.7 | 40.1 | 25.8 |
| Methotrexate (Standard) | - | 25.1 | 30.5 | 18.2 |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Amino Substituents at C-5: The nature of the amino group at the C-5 position significantly influences the anticancer activity.
-
Simple aliphatic amines (4a-4c) showed weak activity.
-
Increasing the bulkiness and incorporating a cyclic structure at the amino group generally led to enhanced potency.
-
The piperazino-containing analogs (4g and 4i ) demonstrated the most promising activity, with IC50 values approaching that of the standard drug, methotrexate.[3] The presence of a second nitrogen atom in the piperazine ring appears to be beneficial for activity.
-
The 4-methylpiperazino derivative (4g ) was the most potent compound against the leukemia cell line (HL 60).[3]
-
The morpholino-substituted analog (4h ) was less active than the corresponding piperidino (4f ) and piperazino (4g , 4i ) derivatives, suggesting that the oxygen atom in the morpholine ring is less favorable for activity compared to a nitrogen or carbon atom at that position.
-
Experimental Protocols
Synthesis of 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives[3]
A general synthetic scheme for the preparation of the target compounds is outlined below.
Caption: General synthetic workflow for this compound analogs.
Detailed Method: A mixture of 2-(3-chloro-4-fluorophenyl)-4,5-dichloropyridazin-3(2H)-one (0.01 mol) and the respective secondary amine (0.012 mol) in ethanol (30 mL) was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the final products.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.
Protocol:
-
Human cancer cell lines (HEP3BPN 11, MDA 453, and HL 60) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and the standard drug, methotrexate, and incubated for a further 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals formed were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined from the dose-response curves.
Signaling Pathway Context: Potential Kinase Inhibition
While the specific molecular targets for the anticancer activity of the presented analogs were not fully elucidated in the source study, pyridazinone derivatives are well-known kinase inhibitors.[1][4] Many kinase inhibitors target signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anticancer drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for pyridazinone-based kinase inhibitors.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that substitutions at the C-5 position with cyclic amino moieties, particularly piperazine derivatives, significantly enhance their anticancer activity. The presented data underscores the importance of the pyridazinone core as a versatile scaffold for the development of novel therapeutic agents. Further optimization of these lead compounds, guided by the SAR insights, could lead to the discovery of more potent and selective drug candidates. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings in their own drug discovery efforts.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Illuminating the Anticancer Potential of 4-Chloropyridazin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, pyridazinone derivatives have emerged as a promising class of compounds with significant antiproliferative activities. This guide provides a comprehensive validation of the anticancer activity of 4-Chloropyridazin-3-ol derivatives, offering an objective comparison with alternative compounds and supported by experimental data.
Performance Comparison of Anticancer Agents
The anticancer efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic effects. In a comparative analysis, these derivatives have shown promising activity when benchmarked against established chemotherapeutic drugs.
A notable study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, which share the core this compound structure, revealed potent anticancer activity. The half-maximal inhibitory concentrations (IC50) of these compounds were determined against various cancer cell lines, with some derivatives exhibiting activity comparable to the standard drug, methotrexate.[1]
Similarly, a chlorinated pyridazin-3-(2H)-one derivative, identified as DCPYR, demonstrated significant in vivo tumor inhibition in a murine colon cancer model (MAC 16), where its efficacy was compared against the widely used anticancer drug 5-Fluorouracil (5-FU).[2]
Furthermore, a series of 4-chloropyridazinoxyphenyl conjugates, another class of compounds bearing the chloropyridazine scaffold, were investigated for their ability to induce apoptosis and inhibit Poly (ADP-ribose) polymerase (PARP-1). These derivatives displayed potent cytotoxic effects against head and neck (HNO97, FaDu) and breast (MDA-MB-468) cancer cell lines, with their activity benchmarked against doxorubicin and the PARP inhibitor, olaparib.[3]
Table 1: Comparative in vitro anticancer activity of this compound derivatives and reference drugs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidino)pyridazin-3(2H)-one | HEP3BPN 11 (Liver) | 8.2 | Methotrexate | 7.9 | [1] |
| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidino)pyridazin-3(2H)-one | MDA 453 (Breast) | 9.1 | Methotrexate | 8.5 | [1] |
| 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidino)pyridazin-3(2H)-one | HL 60 (Leukemia) | 7.5 | Methotrexate | 7.1 | [1] |
| 4-chloropyridazinoxyphenyl conjugate (Compound 3c) | HNO97 (Head and Neck) | 1.23 | Doxorubicin | 0.87 | [3] |
| 4-chloropyridazinoxyphenyl conjugate (Compound 3e) | FaDu (Head and Neck) | 2.11 | Doxorubicin | 1.02 | [3] |
| 4-chloropyridazinoxyphenyl conjugate (Compound 4b) | MDA-MB-468 (Breast) | 3.45 | Doxorubicin | 1.54 | [3] |
Table 2: Comparative in vivo anticancer activity
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Citation |
| DCPYR | Murine Colon Cancer (MAC 16) | 50 mg/kg | 53 | 5-FU | 27 | [2] |
Mechanism of Action: Unraveling the Signaling Pathways
The anticancer activity of this compound derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death.
Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is characterized by the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.
Furthermore, some derivatives have been found to inhibit crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PARP-1.[3][4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to its starvation and regression. PARP-1 is an enzyme involved in DNA repair, and its inhibition in cancer cells with existing DNA repair defects can lead to synthetic lethality.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat cancer cells with the desired concentrations of the compounds for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
VEGFR-2 Kinase Assay
This assay measures the inhibitory effect of the compounds on the kinase activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit. The inhibition of VEGFR-2 activity is calculated based on the reduction in ATP consumption.
The data and protocols presented in this guide validate the potent anticancer activity of this compound derivatives and provide a solid foundation for further research and development in this area. The comparative analysis highlights their potential as promising candidates for novel cancer therapies.
References
- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarena.com [scholarena.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Illuminating the Structure of 4-Chloropyridazin-3-ol: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic data to facilitate the accurate identification of 4-Chloropyridazin-3-ol, distinguishing it from potential isomers and impurities through detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry profiles.
The synthesis of functionalized pyridazine scaffolds is a cornerstone in the development of novel therapeutics. Among these, this compound serves as a valuable intermediate. However, its synthesis can potentially yield isomeric byproducts, such as 5-Chloropyridazin-3-ol and 6-Chloropyridazin-3-ol, which possess the same molecular formula and weight, making their differentiation by mass spectrometry alone challenging. This guide presents a comparative analysis of their spectroscopic characteristics to ensure the unambiguous structural confirmation of this compound products.
Spectroscopic Data Comparison
The following tables summarize the predicted and known spectroscopic data for this compound and its common isomers. It is important to note that pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. The presented data reflects the pyridazin-3-ol tautomer, but the presence of the keto form may influence the observed spectra, particularly in different solvents.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Compound | H-5 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) | Other Protons (ppm) |
| This compound | ~7.5-7.7 (d) | ~7.9-8.1 (d) | - |
| 5-Chloropyridazin-3-ol | - | ~7.8-8.0 (s) | H-4: ~7.3-7.5 (s) |
| 6-Chloropyridazin-3-ol | ~7.1-7.3 (d) | - | H-4: ~7.6-7.8 (d) |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values. Coupling constants (J) are expected to be in the range of 2-3 Hz for adjacent protons on the pyridazine ring.
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Compound | C-3 | C-4 | C-5 | C-6 |
| This compound | ~155-158 | ~128-131 | ~125-128 | ~145-148 |
| 5-Chloropyridazin-3-ol | ~156-159 | ~120-123 | ~130-133 | ~140-143 |
| 6-Chloropyridazin-3-ol | ~157-160 | ~123-126 | ~128-131 | ~148-151 |
Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (lactam tautomer) | 3100-3300 (broad) |
| C=O stretch (lactam tautomer) | 1650-1700 (strong) |
| C=N stretch | 1580-1620 |
| C=C stretch (aromatic) | 1400-1500 |
| C-Cl stretch | 700-800 |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 130 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.
Expected Fragmentation Pattern:
-
m/z 130/132: Molecular ion ([M]⁺)
-
m/z 102/104: Loss of CO
-
m/z 95: Loss of Cl
-
m/z 67: Subsequent loss of N₂ from the m/z 95 fragment
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the selective hydrolysis of 3,4-dichloropyridazine.
Materials:
-
3,4-dichloropyridazine
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 3,4-dichloropyridazine in a suitable solvent.
-
Add the aqueous base solution dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully acidify with HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
IR: A Fourier-transform infrared (FT-IR) spectrometer.
-
MS: An electron ionization mass spectrometer (EI-MS).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
By adhering to the detailed spectroscopic comparisons and experimental protocols outlined in this guide, researchers can confidently verify the structure of their synthesized this compound, ensuring the integrity of their starting materials for subsequent stages of drug discovery and development.
Benchmarking New 4-Chloropyridazin-3-ol Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this core structure have shown promise as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[3][4] This guide provides a comparative analysis of newly synthesized 4-Chloropyridazin-3-ol derivatives against established inhibitors, supported by experimental data and detailed protocols to aid in drug discovery and development efforts.
Inhibitory Activity Comparison
The following tables summarize the quantitative inhibitory data for new this compound derivatives and known inhibitors across various enzymatic and cellular assays.
Table 1: Cyclooxygenase (COX) Inhibition Data
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyridazinone Derivative [I] | COX-2 | - | Selective for COX-2 | Indomethacin |
| Pyridazinone Derivative [II] | COX-2 | - | Selective for COX-2 | Indomethacin |
| Indomethacin | COX-1/COX-2 | - | Non-selective | - |
| Celecoxib | COX-2 | - | Selective for COX-2 | - |
Data from in vitro assays.[5][6] A lower IC50 value indicates greater potency.
Table 2: Phosphodiesterase (PDE) Inhibition Data
| Compound | Target | IC50 (nM) | Reference Compound |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | - | Roflumilast, Zardaverine |
| Tricyclic Pyridazinone 27 | PDE5 | 34 | Sildenafil |
| 2-phenyl-3,6-pyridazinedione derivative 28 | PDE5 | 22 | Sildenafil |
| Roflumilast | PDE4 | - | - |
| Sildenafil | PDE5 | 16-20 | - |
Data from in vitro enzyme inhibition assays.[7][8] A lower IC50 value indicates greater potency.
Table 3: Poly (ADP-ribose) Polymerase (PARP-1) Inhibition Data
| Compound | Target | IC50 (µM) | Reference Compound |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PARP-1 | 0.148 | - |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PARP-1 | 0.152 | - |
| 4-chloropyridazinoxyphenyl hybrid 3a-h | PARP-1 | - | - |
| Talazoparib | PARP-1 | - | - |
Data from in vitro enzyme inhibition assays.[9][10]
Table 4: Carbonic Anhydrase (CA) Inhibition Data (Kᵢ in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference Compound |
| Pyridazine derivative 3 | 23.5 | - | - | 5.3 | Acetazolamide (AAZ) |
| Pyridazine derivative 7a | 48.3 | - | - | 13.3 | Acetazolamide (AAZ) |
| Pyridazine derivative 7b | 52.6 | - | - | 17.2 | Acetazolamide (AAZ) |
| Pyridazine derivative 5c | - | - | 4.9 | 18.4 | Acetazolamide (AAZ) |
| Pyridazine derivative 7f | - | - | 6.4 | 8.7 | Acetazolamide (AAZ) |
| Acetazolamide (AAZ) | 250 | - | - | - | - |
Data from in vitro enzyme kinetic studies.[11] A lower Kᵢ value indicates stronger inhibition.
Table 5: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference Compound |
| Pyridinone–quinazoline derivative | MCF-7, HeLa, HepG2 | 9 - 15 | - |
| 4-chloro-pyridazinone 4g | HEP3BPN 11, MDA 453, HL 60 | - | Methotrexate |
| 4-chloro-pyridazinone 4i | HEP3BPN 11, MDA 453, HL 60 | - | Methotrexate |
| Methotrexate | Various | - | - |
Data from in vitro cell viability assays.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Indomethacin, Celecoxib)
-
PGE2 immunoassay kit
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle control at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Measure the concentration of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the inhibition of PDE-mediated hydrolysis of cyclic adenosine monophosphate (cAMP).
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4B)
-
cAMP (substrate)
-
Test compounds and reference inhibitor (e.g., Roflumilast)
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled antibody)
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding cAMP.
-
Incubate the reaction mixture at room temperature for a specified time.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence) which is inversely proportional to the PDE activity.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.[7]
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of compounds.
Materials:
-
Cell culture medium and supplements
-
Test compounds and reference drug (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[13]
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is essential for understanding the mechanism of action and the research process.
Signaling Pathways
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazinone derivatives.
References
- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 4. scispace.com [scispace.com]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 13. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-Likeness of 4-Chloropyridazin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] Starting from the readily available building block, 4-Chloropyridazin-3-ol, medicinal chemists can generate diverse libraries of compounds for drug discovery programs. A critical early step in this process is the assessment of "drug-likeness," a qualitative concept that evaluates a compound's potential to become an orally active drug. This guide provides a comparative overview of the drug-likeness of various pyridazinone derivatives, supported by in silico data and detailed experimental protocols for key assays.
Comparison of Physicochemical Properties and Drug-Likeness Parameters
A crucial aspect of drug-likeness is adherence to established principles such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a LogP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[2][3] The following table summarizes the in silico predicted physicochemical properties for a series of pyridazinone derivatives, providing a comparative view of their drug-likeness profiles.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| 4a | C₂₁H₁₈N₄O₂ | 374.40 | 3.85 | 1 | 5 | 0 | [4] |
| 4b | C₂₀H₁₅ClN₄O₂ | 394.82 | 4.38 | 1 | 5 | 0 | [4] |
| 4c | C₂₀H₁₅FN₄O₂ | 378.36 | 3.92 | 1 | 5 | 0 | [4] |
| 4d | C₂₁H₁₈N₄O₃ | 390.40 | 3.24 | 1 | 6 | 0 | [4] |
| 4e | C₁₉H₁₃Cl₂N₄O₂ | 416.25 | 4.91 | 1 | 5 | 0 | [4] |
| 4f | C₂₀H₁₄Cl₂N₄O₂ | 429.26 | 5.44 | 1 | 5 | 1 | [4] |
| 4g | C₂₀H₁₄BrClN₄O₂ | 473.71 | 5.19 | 1 | 5 | 1 | [4] |
| 4h | C₂₁H₁₇ClN₄O₃ | 424.84 | 3.77 | 1 | 6 | 0 | [4] |
| 4i | C₂₀H₁₅ClN₄O₂S | 426.94 | 4.67 | 1 | 6 | 0 | [4] |
| 4j | C₂₁H₁₇ClN₄O₂ | 408.84 | 4.45 | 1 | 5 | 0 | [4] |
| 4k | C₂₅H₁₉ClN₄O₂ | 454.90 | 5.76 | 1 | 5 | 1 | [4] |
| 4l | C₂₆H₂₁ClN₄O₂ | 468.93 | 6.29 | 1 | 5 | 1 | [4] |
Experimental Protocols for Key Drug-Likeness Assays
While in silico predictions are valuable for high-throughput screening, experimental validation is crucial. Below are detailed methodologies for key assays used to assess the drug-likeness of compounds.
Kinetic Solubility Assay
This assay rapidly determines the solubility of a compound from a DMSO stock solution in an aqueous buffer.
-
Materials and Equipment:
-
Test compounds dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates.
-
Nephelometer or UV spectrophotometer with a plate reader.
-
Plate shaker.
-
Incubator.
-
-
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound to the wells of a 96-well plate.
-
Add the appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration and a consistent DMSO concentration (typically 1-2%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer. Alternatively, for UV detection, filter or centrifuge the plate to remove precipitate and measure the absorbance of the supernatant.
-
Construct a calibration curve using standards of known concentrations to determine the solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.
-
Materials and Equipment:
-
PAMPA plate system (a donor plate with a microfilter bottom and a compatible acceptor plate).
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).
-
Aqueous buffer solutions (e.g., PBS at various pH values).
-
Test compounds and control compounds (high and low permeability).
-
LC-MS/MS or UV plate reader for analysis.
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the aqueous buffer to the acceptor plate wells.
-
Add the test compound solution (dissolved in the same buffer) to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a specified time (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.
-
Calculate the permeability coefficient (Pe).
-
Caco-2 Permeability Assay
This cell-based assay provides a more biologically relevant model of human intestinal absorption, as it accounts for both passive diffusion and active transport.
-
Materials and Equipment:
-
Caco-2 cells (human colon adenocarcinoma cell line).
-
Transwell® plate inserts (e.g., 24-well).
-
Cell culture medium and reagents.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test and control compounds.
-
LC-MS/MS for analysis.
-
TEER (Transepithelial Electrical Resistance) meter.
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the TEER.
-
Wash the cell monolayer with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the test compound to the apical side (donor) and fresh HBSS to the basolateral side (acceptor).
-
To assess basolateral to apical (B-A) permeability (for efflux studies), add the compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the acceptor compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.
-
Materials and Equipment:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test and control compounds (high and low clearance).
-
Acetonitrile with an internal standard to stop the reaction.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsome mixture and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to quench the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizing Drug-Likeness Assessment
The following diagrams illustrate the workflow for assessing the drug-likeness of a compound and the logical relationship of Lipinski's Rule of Five.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Druglikeness – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chloropyridazin-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 4-Chloropyridazin-3-ol, a heterocyclic building block used in various chemical syntheses. Adherence to these procedures is critical to mitigate risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is toxic if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
In the event of accidental exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Quantitative Hazard Information
The following table summarizes the key hazard classifications for this compound and related compounds. This information is derived from safety data sheets (SDS) and should be used to inform risk assessments.
| Hazard Classification | GHS Category | Precautionary Statement Codes | Source |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301 / H302 | [1] |
| Skin Irritation | Category 2 | H315 | [1] |
| Serious Eye Irritation | Category 2A | H319 | [1] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335 | [1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410 |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to utilize a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular waste streams.[2][3]
1. Waste Identification and Segregation:
- Clearly label a dedicated and compatible waste container for "this compound and its residues."
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
- Use a sealable, airtight, and clearly labeled container for collecting waste.
- Keep the waste container closed when not in use.
- Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Handling and Transfer of Waste:
- When transferring waste to the designated container, continue to wear all required PPE.
- In case of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or earth).[4]
- Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[2] Avoid creating dust.[2]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS-approved waste disposal contractor.
- Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.[5]
- Handle uncleaned containers as you would the product itself.
Experimental Protocols for Spills
In the event of a small spill, the following protocol should be followed:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS office.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary and you are trained to do so.[2][4]
-
Contain and Absorb: Cover the spill with an inert absorbent material.
-
Collect Waste: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.
-
Dispose: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
